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  • Product: 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile
  • CAS: 1016686-45-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

CAS Number: 1016686-45-5 For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile, a halogenated qu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1016686-45-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. Quinoline scaffolds are foundational in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The unique substitution pattern of this molecule, featuring two chlorine atoms, a methoxy group, and a carbonitrile moiety, suggests a distinct chemical reactivity and potential for targeted biological interactions. This document will delve into the plausible synthetic routes, physicochemical characteristics, and prospective applications of this compound, drawing upon established chemical principles and data from structurally related molecules. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide provides a robust framework for its synthesis, characterization, and evaluation based on analogous structures.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This bicyclic aromatic heterocycle is a key structural component in numerous natural products and synthetic compounds with diverse and potent pharmacological activities.[2] The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties.[2] The introduction of a carbonitrile group at the 3-position is of particular interest, as this moiety can participate in various chemical transformations and may contribute to interactions with biological targets.[3] Furthermore, the presence of chlorine and methoxy substituents can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4]

Physicochemical Properties and Structural Features

While experimental data for 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is not extensively available, its key physicochemical properties can be predicted based on its structural components.

PropertyPredicted Value/InformationSource/Basis
CAS Number 1016686-45-5AChemBlock[5]
Molecular Formula C₁₁H₆Cl₂N₂OAChemBlock[5]
Molecular Weight 253.08 g/mol AChemBlock[5]
IUPAC Name 4,5-dichloro-8-methoxyquinoline-3-carbonitrileAChemBlock[5]
SMILES COC1=C2N=CC(C#N)=C(Cl)C2=C(Cl)C=C1AChemBlock[5]
LogP (Predicted) Likely to be in the range of 2-4, indicating moderate lipophilicity.Based on similar quinoline structures.[6]
pKa (Predicted) The quinoline nitrogen will be weakly basic.General knowledge of quinoline chemistry.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water.Based on general properties of similar organic compounds.
Appearance Likely a solid at room temperature.Based on related compounds.

Synthesis Strategies

The synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile can be approached through well-established methods for quinoline ring formation, primarily the Vilsmeier-Haack reaction and the Friedländer annulation.

Proposed Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[7] This intermediate can then be converted to the desired 3-carbonitrile derivative.

Reaction Scheme:

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Conversion to Carbonitrile N-(2,3-dichloro-6-methoxyphenyl)acetamide N-(2,3-dichloro-6-methoxyphenyl)acetamide 4,5-Dichloro-8-methoxyquinoline-3-carbaldehyde 4,5-Dichloro-8-methoxyquinoline-3-carbaldehyde N-(2,3-dichloro-6-methoxyphenyl)acetamide->4,5-Dichloro-8-methoxyquinoline-3-carbaldehyde Vilsmeier Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile 4,5-Dichloro-8-methoxyquinoline-3-carbaldehyde->4,5-Dichloro-8-methoxyquinoline-3-carbonitrile Conversion Reagent (e.g., Hydroxylamine, then dehydration) Reagent (e.g., Hydroxylamine, then dehydration)

Caption: Proposed Vilsmeier-Haack synthesis route.

Detailed Protocol (Hypothetical):

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Allow the mixture to stir for 30 minutes at low temperature to form the Vilsmeier reagent.[7]

  • Cyclization: To the freshly prepared Vilsmeier reagent, add the starting material, N-(2,3-dichloro-6-methoxyphenyl)acetamide, in portions. The reaction mixture is then heated, typically to around 80-90°C, for several hours until the reaction is complete (monitored by TLC).[8]

  • Work-up and Isolation of the Aldehyde: After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude 4,5-Dichloro-8-methoxyquinoline-3-carbaldehyde. The solid is collected by filtration, washed with water, and dried.[7]

  • Conversion to the Carbonitrile: The crude aldehyde is then converted to the carbonitrile. A common method involves reaction with hydroxylamine to form the oxime, followed by dehydration using a reagent such as acetic anhydride or thionyl chloride.

  • Purification: The final product, 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile, is purified by column chromatography on silica gel.

Proposed Synthesis via Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9]

Reaction Scheme:

G 2-Amino-5,6-dichlorobenzaldehyde 2-Amino-5,6-dichlorobenzaldehyde 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile 2-Amino-5,6-dichlorobenzaldehyde->4,5-Dichloro-8-methoxyquinoline-3-carbonitrile Methoxyacetonitrile Methoxyacetonitrile Methoxyacetonitrile->4,5-Dichloro-8-methoxyquinoline-3-carbonitrile Base or Acid Catalyst

Caption: Proposed Friedländer annulation synthesis route.

Detailed Protocol (Hypothetical):

  • Reaction Setup: In a suitable solvent such as ethanol or acetic acid, combine 2-amino-5,6-dichlorobenzaldehyde and methoxyacetonitrile.[9]

  • Catalysis: Add a catalytic amount of a base (e.g., potassium hydroxide, piperidine) or an acid (e.g., p-toluenesulfonic acid).[10][11]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours and monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to yield the crude product.

  • Purification: The crude 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and methoxy substituents.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (OCH₃) is expected around δ 3.9-4.1 ppm.[15]

  • Quinoline Protons: The proton at the C2 position is typically the most deshielded in quinoline systems.[13]

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine atoms and the nitrogen atom will be significantly influenced.

  • Carbonitrile Carbon: The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm.

  • Methoxy Carbon: The carbon of the methoxy group will likely resonate around δ 55-60 ppm.[15]

Infrared (IR) Spectroscopy:

  • C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected around 2220-2260 cm⁻¹.[16]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: An absorption corresponding to the C-O stretching of the methoxy group will be observed around 1000-1300 cm⁻¹.

  • C-Cl Stretch: Vibrations for the C-Cl bonds will be present in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252/254/256 g/mol , reflecting the isotopic distribution of the two chlorine atoms).[17]

  • Fragmentation Pattern: Fragmentation may involve the loss of chlorine, the methoxy group, and the nitrile group, providing further structural information.[1]

Potential Applications in Drug Development

The structural motifs present in 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile suggest several promising avenues for investigation in drug discovery.

Anticancer Activity

Quinoline derivatives are well-known for their anticancer properties.[18][19] The presence of two chlorine atoms can enhance cytotoxic activity. The carbonitrile group has also been incorporated into various anticancer agents. It is plausible that this compound could exhibit inhibitory activity against various cancer cell lines. In silico modeling and in vitro screening against a panel of cancer cell lines would be the initial steps to explore this potential.[20][21]

Antibacterial Activity

The quinoline scaffold is the basis for the quinolone class of antibiotics.[22] Quinoline-3-carbonitrile derivatives have also demonstrated promising antibacterial activity.[3] The dichlorinated nature of this compound could contribute to its efficacy against both Gram-positive and Gram-negative bacteria. Initial screening using standard methods like the disk diffusion assay or determination of the minimum inhibitory concentration (MIC) would be warranted.[22]

Structure-Activity Relationship (SAR) Insights

The synthesis of analogs of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile would be crucial for establishing a structure-activity relationship. Key modifications could include:

  • Variation of substituents on the quinoline ring: Replacing the chlorine or methoxy groups with other functionalities to probe their influence on activity and selectivity.

  • Modification of the carbonitrile group: Conversion to other functional groups like amides or carboxylic acids to understand the role of the nitrile in biological interactions.

Safety and Toxicology

Specific toxicological data for 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is not available. However, as with any novel chemical entity, it should be handled with appropriate safety precautions in a laboratory setting. General safety guidelines for handling quinoline derivatives include:

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact.

In silico toxicity prediction tools can provide initial estimates of potential liabilities.[23] Experimental toxicological evaluation, including cytotoxicity assays on non-cancerous cell lines, would be a necessary step in the preclinical development of this compound.

Conclusion

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile represents a promising, yet underexplored, molecule in the vast landscape of heterocyclic chemistry. Its unique combination of a quinoline core with dichloro, methoxy, and carbonitrile functionalities suggests a high potential for biological activity. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development. Further experimental investigation is required to fully elucidate the chemical and biological profile of this compound and to realize its therapeutic potential.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PMC. ([Link])

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PubMed. ([Link])

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. ([Link])

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. ([Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. ([Link])

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. ([Link])

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. ([Link])

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. ResearchGate. ([Link])

  • Chemical structures of some potent antimicrobial quinoline derivatives. ResearchGate. ([Link])

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. ([Link])

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. ([Link])

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. ([Link])

  • Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry. ([Link])

  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. ([Link])

  • The Physical and Chemical Properties of Quinoline. ResearchGate. ([Link])

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. PMC. ([Link])

  • Friedländer Synthesis. J&K Scientific LLC. ([Link])

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. ([Link])

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. ([Link])

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. ([Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrjet.com. ([Link])

  • MASS spectrum of quinoline (Q) derivative. ResearchGate. ([Link])

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. mdpi.com. ([Link])

  • Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc. ([Link])

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. ([Link])

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. ([Link])

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. ([Link])

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PMC. ([Link])

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. ([Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. ([Link])

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate. ([Link])

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. ([Link])

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. mdpi.com. ([Link])

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Synthesis of Quinoline Analogues. Cardinal Scholar. ([Link])

  • Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. ([Link])

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. ([Link])

Sources

Exploratory

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile chemical properties

This technical guide provides a comprehensive analysis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile , a specialized heterocyclic building block critical in the synthesis of tyrosine kinase inhibitors (TKIs). A Pivot...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile , a specialized heterocyclic building block critical in the synthesis of tyrosine kinase inhibitors (TKIs).

A Pivotal Scaffold for Next-Generation Kinase Inhibitor Synthesis

Part 1: Executive Technical Summary

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile (CAS: 1016686-45-5) is a highly functionalized quinoline intermediate.[1][2] It is distinguished by its specific substitution pattern: a "privileged" 3-cyano-4-chloro pharmacophore core augmented by a 5-chloro substituent (providing steric bulk and lipophilicity) and an 8-methoxy group (enhancing solubility and electronic balance).

This molecule serves as the electrophilic "warhead" precursor in the synthesis of 4-anilinoquinoline-3-carbonitriles, a class of drugs targeting EGFR, HER2, and Src kinases. The presence of the chlorine at position 5 is particularly significant for modulating the binding affinity within the hydrophobic pocket of the ATP-binding site, differentiating it from standard 6,7-disubstituted quinoline inhibitors like Bosutinib or Pelitinib.

Part 2: Physicochemical & Structural Profile

The reactivity of this scaffold is dictated by the interplay between the electron-withdrawing cyano and chloro groups and the electron-donating methoxy group.

Electronic Architecture
  • C4-Position (Electrophilic Center): The chlorine at C4 is highly activated for Nucleophilic Aromatic Substitution (

    
    ). This activation is driven by the inductive effect of the adjacent C3-cyano group and the resonance withdrawal of the quinoline nitrogen (N1).
    
  • C5-Position (Steric/Lipophilic Modulator): The C5-chlorine is sterically crowded and less electron-deficient than C4. It typically remains stable during C4-functionalization, acting as a structural anchor.

  • C8-Position (Solubility Handle): The methoxy group donates electron density via resonance, partially counteracting the deactivating effects of the halogens, and significantly improves the solubility of the final drug candidate in organic solvents.

Key Properties Table
PropertySpecification / Value
IUPAC Name 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile
CAS Number 1016686-45-5
Molecular Formula

Molecular Weight 253.08 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF,

; sparingly soluble in alcohols
Key IR Signals

~2220

(Strong),

~1580

Reactivity Class Electrophilic Heterocycle (SnAr active)

Part 3: Synthetic Architecture (Expert Analysis)

The synthesis of this scaffold requires a regioselective approach to ensure the correct placement of the 5-chloro and 8-methoxy substituents. The most robust route utilizes the Gould-Jacobs reaction modified for cyano-derivatives.

Retrosynthetic Logic

To achieve the 5-Cl, 8-OMe pattern, the starting aniline must be 5-chloro-2-methoxyaniline .

  • Condensation: Reaction of aniline with ethyl (ethoxymethylene)cyanoacetate.

  • Cyclization: Thermal cyclization closes the ring at the position ortho to the amine. Since position 2 (of aniline) is blocked by OMe, and position 6 is open, cyclization occurs at C6, placing the aniline's C5-Cl at the quinoline's C5 position.

  • Chlorination: Conversion of the 4-hydroxy tautomer to 4-chloro using

    
    .
    
Synthesis Workflow Diagram

SynthesisRoute Aniline 5-Chloro-2-methoxyaniline Intermediate1 Acrylate Intermediate (Enamine) Aniline->Intermediate1 + Reagent EtOH, reflux Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Intermediate1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate1->Cyclization HydroxyQuin 4-Hydroxy-5-chloro- 8-methoxyquinoline- 3-carbonitrile Cyclization->HydroxyQuin Chlorination Chlorination (POCl3, reflux) HydroxyQuin->Chlorination Product 4,5-Dichloro-8-methoxy- quinoline-3-carbonitrile Chlorination->Product

Figure 1: Step-wise synthetic pathway from aniline precursor to the dichloro-quinoline core.

Part 4: Functionalization & Reactivity Map

The core utility of 4,5-dichloro-8-methoxyquinoline-3-carbonitrile lies in its ability to undergo regioselective substitution.

The Reaction (C4-Cl Displacement)

The C4-chlorine is the primary reactive site. Reaction with substituted anilines yields the pharmacologically active 4-anilinoquinoline core.

  • Conditions: Reflux in ethanol or isopropanol (IPA) with a catalytic amount of acid (e.g., pyridine hydrochloride or TFA) or base (DIPEA), depending on the nucleophile.

  • Selectivity: The C5-chlorine does not react under these conditions due to steric hindrance and lack of resonance activation compared to C4.

Reactivity Diagram[3]

ReactivityMap Core 4,5-Dichloro-8-methoxy- quinoline-3-carbonitrile SnAr Nucleophilic Attack (SnAr) (Anilines/Amines) Core->SnAr High Reactivity (C4-Cl) Hydrol Nitrile Hydrolysis (H2SO4/H2O) Core->Hydrol Medium Reactivity (C3-CN) Demethyl Demethylation (BBr3) Core->Demethyl Standard Protection (C8-OMe) Prod_SnAr 4-Amino-5-chloro-8-methoxy- quinoline-3-carbonitrile (Kinase Inhibitor Core) SnAr->Prod_SnAr Prod_Hydrol Quinoline-3-carboxamide Derivative Hydrol->Prod_Hydrol Prod_Demethyl 8-Hydroxy Derivative Demethyl->Prod_Demethyl

Figure 2: Functionalization map highlighting the regioselective reactivity of the C4 position.

Part 5: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 4,5-dichloro-8-methoxyquinoline-3-carbonitrile from 4-hydroxy precursor.[2]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube.
    
  • Reagents:

    • 4-Hydroxy-5-chloro-8-methoxyquinoline-3-carbonitrile (10.0 g, 42.6 mmol).

    • Phosphorus oxychloride (

      
      ) (50 mL, excess).
      
    • Catalytic DMF (3-5 drops).

  • Procedure:

    • Suspend the starting material in

      
      . Add DMF (catalyst for Vilsmeier-type activation).
      
    • Heat the mixture to reflux (

      
      ) for 2-4 hours. The suspension should clear as the starting material is consumed.
      
    • Monitor: Check completion by TLC (System: 50% EtOAc/Hexane).

    • Workup: Cool to room temperature. Caution: Quench slowly. Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring to hydrolyze excess

      
      .
      
    • Neutralize the aqueous slurry to pH ~8 using saturated

      
       or 
      
      
      
      .
    • Extract with Ethyl Acetate (

      
       mL). Wash organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Coupling (Drug Synthesis Step)

Objective: Coupling with 3-chloro-4-fluoroaniline (Example nucleophile).

  • Mixture: Dissolve 4,5-dichloro-8-methoxyquinoline-3-carbonitrile (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in 2-Propanol (10 volumes).

  • Catalyst: Add Pyridine Hydrochloride (0.1 eq) or 1 drop of conc. HCl.

  • Reaction: Reflux (

    
    ) for 3-6 hours. The product often precipitates as the hydrochloride salt.
    
  • Isolation: Cool to room temperature. Filter the precipitate.[3] Wash with cold isopropanol and diethyl ether.

  • Free Base Formation: Suspend the salt in water, adjust pH to 9 with

    
    , and extract into DCM.
    

Part 6: Safety & Handling

  • Hazards: This compound is an organochloride and nitrile. It is classified as an Irritant (Skin/Eye) and potentially Harmful if swallowed.

  • Synthesis Risks: The use of

    
     generates HCl gas and phosphoric acid upon hydrolysis. All reactions involving 
    
    
    
    must be performed in a well-ventilated fume hood.
  • Cyanide Notice: While the nitrile group is stable, combustion or strong acid hydrolysis can theoretically release HCN. Avoid contact with strong oxidizers.

References

  • ResearchGate. (2014).[4] Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

Sources

Foundational

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile molecular structure

The following technical guide provides an in-depth analysis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile (CAS: 1016686-45-5), a specialized heterocyclic intermediate used in the synthesis of tyrosine kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile (CAS: 1016686-45-5), a specialized heterocyclic intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs).

Molecular Scaffold for Next-Generation Kinase Inhibitors

Molecular Identity & Physiochemical Profile

This compound represents a highly functionalized quinoline core, distinct from the canonical 6,7-dialkoxy scaffolds found in approved drugs like Gefitinib or Erlotinib. The presence of the 5-chloro substituent introduces unique steric and electronic properties, influencing the "hinge-binding" capability when incorporated into final drug candidates.

PropertySpecification
IUPAC Name 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile
CAS Number 1016686-45-5
Molecular Formula C₁₁H₆Cl₂N₂O
Molecular Weight 253.08 g/mol
SMILES COc1ccc(Cl)c2c(Cl)c(C#N)cnc12
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, DCM
Melting Point >200°C (decomposition often occurs prior to melting)
Structural Significance in Drug Design
  • C3-Cyano Group (-CN): Acts as an electron-withdrawing group (EWG), activating the C4 position for nucleophilic attack. In the final inhibitor, it often forms critical hydrogen bonds with the gatekeeper residue (e.g., Thr790 in EGFR).

  • C4-Chloro Group (-Cl): The "warhead" for SNAr displacement. It is a leaving group replaced by an aniline moiety to establish the kinase-inhibitor scaffold.

  • C5-Chloro Group (-Cl): A non-canonical substitution. Unlike 6- or 7-position substituents that point towards the solvent front, the 5-position substituent projects into the hydrophobic ceiling of the ATP-binding pocket, potentially improving selectivity against off-target kinases.

  • C8-Methoxy Group (-OCH₃): Enhances solubility and can interact with water networks within the kinase binding site.

Synthetic Pathway & Methodology

The synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile follows a modified Gould-Jacobs reaction , adapted to accommodate the deactivating nature of the chlorine on the starting aniline.

Core Synthesis Workflow

Synthesis Aniline Start: 5-Chloro-2-methoxyaniline Enamine Intermediate: Enamine Aniline->Enamine + EMME, 110°C EMME Reagent: EMME (Ethoxymethylene malononitrile) EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization - EtOH Pyridine 4-Hydroxy Intermediate (4-OH-5-Cl-8-OMe-3-CN) Cyclization->Pyridine Gould-Jacobs Chlorination Chlorination (POCl3, Reflux) Pyridine->Chlorination Product Final: 4,5-Dichloro-8-methoxy quinoline-3-carbonitrile Chlorination->Product SNAr (Cl replaces OH)

Figure 1: Step-wise synthesis pathway from aniline precursor to final dichloro-quinoline scaffold.[1]

Detailed Experimental Protocol
Step 1: Enamine Formation
  • Reagents: Charge a reaction vessel with 5-chloro-2-methoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate or ethoxymethylenemalononitrile (1.1 eq).

  • Conditions: Heat the mixture to 100–110°C in the absence of solvent (neat) or in ethanol.

  • Observation: The reaction releases ethanol. Monitoring by TLC should show the disappearance of the aniline.

  • Workup: Cool the mixture. The enamine intermediate often precipitates and can be collected by filtration.[1]

Step 2: Thermal Cyclization (Gould-Jacobs) [1]
  • Medium: Use a high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl mixture).

  • Process: Add the enamine portion-wise to the solvent pre-heated to 250°C .

    • Critical Control Point: Rapid addition can cause foaming due to ethanol release. Add slowly.

  • Duration: Maintain temperature for 30–60 minutes.

  • Isolation: Cool to room temperature. Dilute with hexane or diethyl ether to precipitate the 4-hydroxy-5-chloro-8-methoxyquinoline-3-carbonitrile . Filter and wash to remove Dowtherm A.

Step 3: Chlorination (The "Warhead" Installation)
  • Reagents: Suspend the 4-hydroxy intermediate in Phosphorus Oxychloride (POCl₃) (excess, acting as solvent and reagent).

  • Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack condition) to accelerate the reaction.

  • Reaction: Reflux (approx. 105°C) for 2–4 hours until the solid dissolves and the reaction is complete by HPLC.

  • Quenching: Evaporate excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water.

    • Safety Note: This step is highly exothermic. Maintain pH > 8 to ensure the free base forms.

  • Purification: Extract with Dichloromethane (DCM). Recrystallize from acetonitrile or ethyl acetate.

Chemical Reactivity & Applications[3][8]

The utility of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile lies in its reactivity as an electrophile. It is designed to react with nucleophilic anilines to create 4-anilino-3-cyanoquinoline kinase inhibitors.

Mechanism: SNAr Displacement

The Chlorine at C4 is highly labile due to the electron-withdrawing influence of the adjacent C3-Cyano group and the protonated quinoline nitrogen (under acidic catalysis).

Standard Coupling Protocol:

  • Solvent: Isopropanol or Ethanol.

  • Nucleophile: Substituted aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targets).

  • Conditions: Reflux for 2–6 hours.

  • Product: The hydrochloride salt of the kinase inhibitor usually precipitates directly from the hot alcohol.

Structural Activity Relationship (SAR) Implications

Researchers utilize this specific scaffold to probe the "Zone 2" (hydrophobic pocket) of the kinase ATP site.

FeatureBiological Impact
5-Chloro Steric bulk at this position can induce a twist in the bound conformation, potentially improving selectivity for Src family kinases or mutant EGFR (T790M) forms by clashing with the gatekeeper residue in wild-type proteins.
8-Methoxy Provides an H-bond acceptor for the hinge region backbone (often Met793 in EGFR), anchoring the inhibitor.
3-Cyano Increases the acidity of the NH in the final 4-anilino product, strengthening the H-bond to the kinase hinge.

Analytical Characterization (Quality Control)

To ensure the integrity of this building block, the following analytical signatures must be verified.

1H NMR (DMSO-d₆, 400 MHz)
  • δ 9.15 ppm (s, 1H): Characteristic singlet for the H2 proton (adjacent to Nitrogen). This is the most deshielded signal.

  • δ 8.00–7.80 ppm (d, 1H): Doublet for H6 (ortho to the 5-Cl).

  • δ 7.40–7.20 ppm (d, 1H): Doublet for H7 (ortho to the 8-OMe).

  • δ 4.05 ppm (s, 3H): Strong singlet for the Methoxy (-OCH₃) group.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: Expect a cluster around 253/255/257 m/z due to the two chlorine atoms (

    
     and 
    
    
    
    ).
  • Isotope Pattern: A characteristic 9:6:1 intensity ratio (approximate) confirms the presence of two chlorine atoms.[2]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63. Link

  • PubChem. (2025).[3] Compound Summary: 4-Chloro-8-methoxyquinoline-3-carbonitrile. National Library of Medicine. Link

  • BOC Sciences. (2025). 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile Product Entry.(Note: Reference for structural class and availability).

Sources

Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

Abstract This technical guide outlines a proposed synthetic pathway for 4,5-dichloro-8-methoxyquinoline-3-carbonitrile, a complex quinoline derivative of interest to researchers in drug discovery and development. In the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a proposed synthetic pathway for 4,5-dichloro-8-methoxyquinoline-3-carbonitrile, a complex quinoline derivative of interest to researchers in drug discovery and development. In the absence of a directly published synthesis protocol, this document leverages established and robust chemical transformations, including the Friedländer annulation and subsequent chlorination, to construct a scientifically sound and logical synthetic route. Each step is detailed with a proposed experimental protocol, mechanistic insights, and is supported by citations from peer-reviewed literature. This guide is intended for an audience of trained chemists and assumes a working knowledge of synthetic organic chemistry techniques and safety protocols.

Introduction and Synthetic Strategy

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 4,5-dichloro-8-methoxyquinoline-3-carbonitrile, possesses a unique substitution pattern that makes it an attractive building block for the synthesis of novel bioactive compounds. The combination of chloro, methoxy, and carbonitrile functional groups offers multiple points for further chemical modification.

Our proposed retrosynthetic analysis identifies a key intermediate, a 4-hydroxyquinoline, which can be accessed via the well-established Friedländer synthesis. This approach offers a convergent and efficient route to the core quinoline structure. The subsequent transformation of the 4-hydroxy group to a chloro group is a standard and high-yielding reaction.

The proposed forward synthesis, therefore, comprises two main stages:

  • Stage 1: Friedländer Annulation to construct the 5-chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile core.

  • Stage 2: Chlorination of the 4-hydroxy group to yield the final product.

This strategy was chosen for its reliability and the wealth of literature precedents for each type of transformation.

Proposed Synthesis Pathway

The overall proposed synthetic workflow is depicted below:

G cluster_0 Stage 1: Friedländer Annulation cluster_1 Stage 2: Chlorination A 2-Amino-6-chloro-3-methoxybenzaldehyde C 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile A->C Base catalyst (e.g., Piperidine) Ethanol, Reflux B Ethyl 2-cyanoacetate B->C Base catalyst (e.g., Piperidine) Ethanol, Reflux D 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile C->D POCl₃, Reflux

Caption: Proposed two-stage synthesis of 4,5-dichloro-8-methoxyquinoline-3-carbonitrile.

Stage 1: Friedländer Annulation for the Synthesis of 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile

The Friedländer synthesis is a classic and highly versatile method for constructing quinoline rings. It involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[1][2][3][4] In our proposed synthesis, 2-amino-6-chloro-3-methoxybenzaldehyde is reacted with ethyl 2-cyanoacetate in the presence of a base catalyst.

The reaction mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by an intramolecular cyclization (addition of the amine to the nitrile) and tautomerization to yield the stable 4-hydroxyquinoline product.

Experimental Protocol (Proposed):

  • To a solution of 2-amino-6-chloro-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl 2-cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • The product, 5-chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile, is expected to precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Justification for Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for the Friedländer synthesis, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.[1]

  • Catalyst: Piperidine is a widely used basic catalyst for this transformation, promoting both the initial condensation and the subsequent cyclization steps.[5] Other bases such as sodium hydroxide or potassium carbonate can also be employed.[1]

  • Reactant: Ethyl 2-cyanoacetate is an excellent choice as the active methylene compound, as it provides the necessary atoms to form the C3-carbonitrile and C4-hydroxy functionalities of the quinoline ring.

Stage 2: Chlorination of 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation in quinoline chemistry. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] This reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic aromatic substitution reaction.

Experimental Protocol (Proposed):

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 5-chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • The crude product, 4,5-dichloro-8-methoxyquinoline-3-carbonitrile, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Justification for Experimental Choices:

  • Reagent: Phosphorus oxychloride is the most common and effective reagent for this transformation, acting as both the chlorinating agent and the solvent.[6]

  • Catalyst: DMF can catalyze the reaction by forming a Vilsmeier-type reagent with POCl₃, which is a more reactive electrophile.[7]

  • Work-up: The careful quenching of excess POCl₃ with ice is a critical safety step, as the reaction is highly exothermic. Neutralization is necessary to precipitate the final product, which is typically a solid.

Summary of Key Data

Step Transformation Key Reagents Product Relevant CAS Numbers
1Friedländer Annulation2-Amino-6-chloro-3-methoxybenzaldehyde, Ethyl 2-cyanoacetate, Piperidine5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile27333-43-3[8]
2ChlorinationPhosphorus oxychloride (POCl₃)4,5-Dichloro-8-methoxyquinoline-3-carbonitrileNot available

Alternative Synthetic Approaches

While the Friedländer synthesis represents a robust and logical approach, other methods for quinoline synthesis could also be considered. The Vilsmeier-Haack reaction , for instance, is a powerful tool for constructing functionalized quinolines.[7][9][10] This reaction typically involves the cyclization of an N-arylacetamide using the Vilsmeier reagent (formed from POCl₃ and DMF). An appropriately substituted N-arylacetamide could potentially be cyclized to a dichloro-formyl quinoline, which could then be converted to the desired carbonitrile. However, this route may require more steps and potentially face challenges with regioselectivity.

Conclusion

This technical guide has detailed a plausible and scientifically supported two-step synthesis for 4,5-dichloro-8-methoxyquinoline-3-carbonitrile. By employing the well-established Friedländer annulation and a standard chlorination protocol, this proposed pathway offers a reliable route for researchers to access this valuable chemical building block. The provided experimental protocols are based on analogous transformations found in the chemical literature and serve as a strong starting point for the practical synthesis of the target molecule. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions will be necessary to ensure a successful outcome.

References

Sources

Foundational

biological activity of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

An In-depth Technical Guide on the Core Biological Activity of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile: A Scientific Prospectus on its Potential Based on Analogous Structures Authored by: Gemini, Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Biological Activity of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile: A Scientific Prospectus on its Potential Based on Analogous Structures

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This guide focuses on the specific derivative, 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile, a molecule with a unique substitution pattern that suggests a rich potential for biological activity. Although direct experimental data for this compound is not extensively available in the public domain, this document will provide a comprehensive overview of its potential biological activities by examining structurally related quinoline-3-carbonitrile derivatives. We will delve into the established pharmacological profiles of analogous compounds, propose likely mechanisms of action, and provide detailed, actionable experimental protocols for its future investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged structure in drug discovery.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[2][3] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The introduction of various substituents at different positions on the quinoline ring system can dramatically influence its biological activity, making it a fertile ground for the development of new therapeutic agents.[2]

The subject of this guide, 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile, possesses a unique combination of substituents: two chloro groups, a methoxy group, and a carbonitrile group. Each of these functional groups can contribute to the molecule's overall biological profile. The di-chloro substitution can enhance lipophilicity and potentially influence binding to target proteins. The methoxy group can alter metabolic stability and solubility, while the carbonitrile group is a common feature in many bioactive molecules, often involved in hydrogen bonding or acting as a Michael acceptor.

Synthesis of Quinolines-3-carbonitrile Derivatives

A common synthetic route for quinoline-3-carbonitrile derivatives involves a one-pot reaction of an appropriate aldehyde, an active methylene compound like malononitrile or ethyl cyanoacetate, and a suitable amine or ammonium acetate in the presence of a catalyst.[3][4][5]

Generalized Synthetic Pathway

Synthetic Pathway A Aromatic Aldehyde E Intermediate (Knoevenagel/Michael Adduct) A->E B Malononitrile B->E C Substituted Aniline/Tetralone C->E D Catalyst (e.g., L-proline, Iodine) D->E F 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile (Target Molecule) E->F Cyclization & Aromatization

Caption: A generalized one-pot multicomponent reaction for the synthesis of quinoline-3-carbonitrile derivatives.

Exemplary Experimental Protocol for Synthesis (Hypothetical for the Target Compound)

This protocol is a hypothetical adaptation based on similar syntheses.[4][5]

  • Reactant Preparation: In a round-bottom flask, dissolve 2,3-dichloro-6-methoxybenzaldehyde (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL).

  • Reaction Initiation: Add a catalytic amount of L-proline (0.1 mmol).

  • Reflux: Heat the mixture to reflux (approximately 120°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities reported for structurally similar quinoline-3-carbonitrile derivatives, we can hypothesize the potential therapeutic applications of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties.[2][6] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

  • Potential Mechanism: Inhibition of tyrosine kinases, such as c-Met, or topoisomerase I are plausible mechanisms.[7] The dichloro substitutions on the quinoline core could enhance binding to the hydrophobic pockets of kinase domains.

Anticancer Mechanism Met c-Met Receptor PI3K PI3K Met->PI3K HGF HGF HGF->Met Target 4,5-Dichloro-8-methoxy- quinoline-3-carbonitrile Target->Met AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Antiparasitic Screening A Parasite Culture (e.g., T. cruzi) B Compound Treatment (Varying Concentrations) A->B C Incubation (24h) B->C D Parasite Viability Assay (e.g., Resazurin) C->D E Data Analysis (IC50 Determination) D->E

Caption: A typical workflow for in vitro screening of antiparasitic activity.

ADME/Tox Profile and Drug-Likeness

The "Rule of Five" proposed by Lipinski is a useful guideline for predicting the drug-likeness of a molecule. [3]Many synthesized quinoline-3-carbonitrile derivatives have been shown to comply with this rule, suggesting good potential for oral bioavailability. [5]In silico ADME/Tox profiling can provide initial insights into the pharmacokinetic and safety aspects of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile. [4]

Future Directions and Conclusion

While direct biological data for 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is scarce, the analysis of its structural analogs strongly suggests a high potential for significant pharmacological activities, particularly in the areas of oncology, microbiology, and parasitology. The unique substitution pattern of this molecule warrants its synthesis and thorough biological evaluation.

Future research should focus on:

  • Synthesis and Characterization: Developing a robust and scalable synthetic route for the target compound.

  • Broad-Spectrum Biological Screening: Evaluating its activity against a wide range of cancer cell lines, bacterial and fungal strains, and parasites.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts its biological effects.

  • In Vivo Efficacy and Safety: Assessing its therapeutic potential and toxicity in animal models.

References

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas. (2021). [No specific journal mentioned in the provided text]
  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016).
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2025).
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. (2024). IJPPR.
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). [No specific journal mentioned in the provided text]
  • 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile 95.00% | CAS: 1016686-45-5. AChemBlock.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. (2021). MDPI.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2025).
  • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. PMC.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS One.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC.

Sources

Exploratory

The Strategic Discovery & Synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

The following technical guide details the chemical rationale, synthesis, and application of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile , a critical pharmacophore in the development of irreversible kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical rationale, synthesis, and application of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile , a critical pharmacophore in the development of irreversible kinase inhibitors (specifically EGFR and Src family kinases).

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary: The Pharmacophore Rationale

In the landscape of targeted oncology therapies, the 4-anilino-3-cyanoquinoline scaffold has emerged as a "privileged structure" for inhibiting protein kinases. Drugs like Neratinib (HKI-272) , Pelitinib (EKB-569) , and Bosutinib (SKI-606) utilize this core to bind the ATP-binding pocket of enzymes like EGFR, HER2, and Src.

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile (CAS: 1016686-45-5) represents a highly specialized evolution of this scaffold. Its discovery and utility are driven by three critical Structure-Activity Relationship (SAR) factors:

  • The 3-Cyano Group (CN): Acts as an electron-withdrawing group (EWG) that activates the 4-position for nucleophilic aromatic substitution (

    
    ) with aniline nucleophiles. It also interacts with the "gatekeeper" residue in the kinase hinge region.
    
  • The 8-Methoxy Group (OMe): Enhances solubility and metabolic stability compared to the unsubstituted quinoline. It often forms specific hydrogen bonds or hydrophobic contacts within the solvent-exposed region of the kinase pocket.

  • The 5-Chloro Substituent: A strategic substitution that differentiates this intermediate. Unlike the common 6,7-dialkoxy substitution (seen in Neratinib), the 5-chloro group fills a specific hydrophobic pocket (often the "back pocket" near the gatekeeper) and modulates the pKa of the quinoline nitrogen, influencing binding kinetics.

Retrosynthetic Analysis & Pathway Design

To synthesize this molecule with high regioselectivity, we must employ a Gould-Jacobs type cyclization followed by chlorination. The presence of the 5-chloro substituent dictates the starting material: 2-amino-3-chloroanisole .

The Synthetic Logic
  • Target: 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile.[1]

  • Precursor: 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile.

  • Starting Materials: 2-Amino-3-chloroanisole + Ethyl (ethoxymethylene)cyanoacetate OR Ethoxymethylene malononitrile.

Workflow Visualization (DOT)

SynthesisPathway cluster_0 Key Transformation: Gould-Jacobs Reaction Start 2-Amino-3-chloroanisole (Starting Material) Intermediate1 Enamine Intermediate (Condensation) Start->Intermediate1 Ethanol, Reflux (Michael Addition) Reagent Ethoxymethylene malononitrile (EMMN) Reagent->Intermediate1 Intermediate2 5-Chloro-4-hydroxy- 8-methoxyquinoline-3-carbonitrile (Cyclization Product) Intermediate1->Intermediate2 Dowtherm A, 250°C (Thermal Cyclization) Final 4,5-Dichloro-8-methoxy- quinoline-3-carbonitrile (Target) Intermediate2->Final POCl3, Reflux (Deoxychlorination) Reagent2 POCl3 / PCl5 (Chlorinating Agents) Reagent2->Final

Figure 1: Step-wise synthetic pathway from aniline precursor to the final dichloro-quinoline intermediate.

Detailed Experimental Protocol

This protocol is designed for a 100g scale-up , optimized for yield and purity.

Step 1: Condensation (Enamine Formation)

Objective: Form the Michael adduct between the aniline and the alkoxy-methylene reagent.

  • Reagents:

    • 2-Amino-3-chloroanisole (1.0 eq)

    • Ethoxymethylene malononitrile (EMMN) (1.1 eq)

    • Solvent: Ethanol or Isopropanol (5 vol)

  • Procedure:

    • Charge the reactor with 2-Amino-3-chloroanisole and Ethanol.

    • Add EMMN portion-wise at room temperature (exothermic reaction).

    • Heat the mixture to reflux (

      
      ) for 2-3 hours.
      
    • Monitor: TLC (Hexane:EtOAc 7:3) should show consumption of aniline.

    • Workup: Cool to

      
      . The product precipitates as a yellow solid. Filter and wash with cold ethanol.
      
    • Yield Target: >90%.

Step 2: Thermal Cyclization (Gould-Jacobs)

Objective: Intramolecular cyclization to form the quinoline ring. This is the critical step for regioselectivity.

  • Reagents:

    • Enamine Intermediate (from Step 1)

    • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) (10 vol)

  • Procedure:

    • Heat Dowtherm A to

      
       (vigorous reflux).
      
    • Add the Enamine Intermediate portion-wise (solid addition) or as a hot slurry to the boiling solvent. Crucial: Rapid addition maintains high temperature, favoring cyclization over polymerization.

    • Hold at

      
       for 30-60 minutes. Evolution of ethanol vapor will be observed.
      
    • Workup: Cool to room temperature. Add Hexane (10 vol) to precipitate the product. Filter the brown solid.[2]

    • Purification: Wash with acetone or recrystallize from DMF/Ethanol if necessary.

    • Product: 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbonitrile.[3]

Step 3: Deoxychlorination (Aromatization)

Objective: Convert the 4-hydroxy group (tautomer of 4-quinolone) to the 4-chloro "warhead."

  • Reagents:

    • 4-Hydroxy intermediate (1.0 eq)

    • Phosphorus Oxychloride (

      
      ) (5-8 vol) - Acts as solvent and reagent.
      
    • Catalyst: DMF (cat. 5 drops) - Vilsmeier-Haack type activation.

  • Procedure:

    • Charge solid intermediate into the reactor.

    • Add

      
       carefully (corrosive). Add DMF catalyst.
      
    • Heat to reflux (

      
      ) for 4-6 hours. The suspension will dissolve into a dark solution.
      
    • Monitor: HPLC/TLC for disappearance of starting material.

    • Quench (Hazardous): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature

      
      .
      
    • Isolation: Neutralize with

      
       or 
      
      
      
      to pH 8. The product precipitates as a tan/off-white solid.
    • Filter, wash with water, and dry under vacuum at

      
      .
      

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters (CPPs) and expected specifications for the final intermediate.

ParameterSpecification / RangeRationale
Appearance Off-white to tan solidColor indicates purity; dark brown suggests polymerization.
Purity (HPLC)

Essential for subsequent medicinal chemistry steps.
Melting Point

Confirming identity and crystallinity.
Water Content


reaction requires dry conditions; product must be dry.
Regiochemistry 5-Chloro isomerConfirmed by 1H-NMR (coupling constants of aromatic protons).
Residual Solvents Ethanol < 5000 ppmICH Q3C guidelines.

Applications in Drug Discovery[2][4][5][6]

The 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile molecule is not the final drug; it is the electrophilic scaffold .

Mechanism of Action (Kinase Inhibition)

In the synthesis of irreversible inhibitors (e.g., for EGFR T790M mutants):

  • Coupling: An aniline derivative (e.g., 3-chloro-4-fluoroaniline) reacts with the 4-chloro position of this scaffold via

    
    .
    
  • Result: The 4-anilino-3-cyano-5-chloro-8-methoxyquinoline core is formed.

  • Binding:

    • N1 of Quinoline: Accepts H-bond from the hinge region (Met793 in EGFR).

    • 3-CN Group: Projects into the hydrophobic pocket, increasing affinity.

    • 5-Cl Group: Enhances hydrophobic interaction in the back-pocket.

    • 8-OMe Group: Solubilizing group exposed to the solvent front.

Signaling Pathway Impact

SignalingPathway Drug Inhibitor derived from 4,5-Dichloro-8-methoxy... EGFR EGFR / HER2 Kinase (Mutant or Wild Type) Drug->EGFR Irreversible Binding (Covalent) Phos Autophosphorylation EGFR->Phos Inhibition Downstream Downstream Signaling (RAS-RAF-MEK / PI3K-AKT) Phos->Downstream Blocked Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Arrested

Figure 2: Mechanism of action for kinase inhibitors derived from this scaffold.

Safety & Handling (E-E-A-T)

As a Senior Scientist, safety is paramount. This synthesis involves hazardous reagents.

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl gas and phosphoric acid.
    
    • Control: Use a scrubber system for HCl gas. Quench on ice strictly below

      
      .
      
  • Dowtherm A: High boiling point (

    
    ). Risk of thermal burns and auto-ignition if leaked onto hot surfaces.
    
    • Control: Use blast shields and ensure reactor integrity before heating.

  • Cyanide Derivatives: While the nitrile group is stable, combustion can release HCN.

    • Control: Do not incinerate without specific protocols.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Effect of Side Chains on Epidermal Growth Factor Receptor Kinase Inhibition." Journal of Medicinal Chemistry. Link

  • PubChem. (2024). "Compound Summary: 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile (CAS 1016686-45-5)."[1] National Library of Medicine. Link

  • World Intellectual Property Organization (WIPO). (2008). "Quinoline Derivatives as Kinase Inhibitors." Patentscope. (General reference for the class of 4-chloro-3-cyanoquinolines). Link

Sources

Foundational

Unlocking the Therapeutic Potential of Substituted Quinolines: A Technical Guide to Key Molecular Targets

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the realm of drug discovery.[1][2] Its inherent ability to interact with a diverse array of biological macromolecules has cemented its status as a foundational motif in the development of therapeutics across a wide spectrum of diseases. From the historical significance of quinine in combating malaria to the latest generation of targeted cancer therapies, substituted quinolines have consistently demonstrated remarkable pharmacological versatility.[2][3]

This technical guide provides an in-depth exploration of the key therapeutic targets of substituted quinolines, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the molecular mechanisms of action, present validated experimental protocols for target engagement and characterization, and provide a forward-looking perspective on emerging targets. Our focus is on the "why" behind the "how," offering insights into the causal relationships that govern the interaction between quinoline-based compounds and their biological targets.

I. Targeting Parasitic Infections: The Legacy and Future of Antimalarial Quinolines

The battle against malaria has been intrinsically linked to quinoline-based drugs for centuries.[4] The primary mechanism of action for many of these compounds, including the widely used chloroquine, centers on the unique biology of the Plasmodium parasite within infected red blood cells.[5][6]

A. Heme Polymerization: A Parasite's Achilles' Heel

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[7][8] To protect itself, the parasite detoxifies the heme by crystallizing it into an inert polymer called hemozoin.[4][7][8] Substituted quinolines, particularly 4-aminoquinolines like chloroquine, disrupt this critical detoxification process.[5][6][7]

These drugs, being weak bases, accumulate to high concentrations within the acidic food vacuole of the parasite.[5][6] Here, they are proposed to act via two primary, non-mutually exclusive mechanisms:

  • Capping Hemozoin Crystals: The quinoline molecule can bind to the growing faces of the hemozoin crystal, effectively capping it and preventing further polymerization.[4]

  • Complexation with Free Heme: The drug can form a complex with free heme molecules, preventing their incorporation into the hemozoin polymer. This complex may also be toxic to the parasite.[8]

The net result is an accumulation of toxic free heme, which leads to oxidative stress and parasite death.[6][7]

Experimental Protocol: In Vitro Heme Polymerization Inhibition Assay

This assay provides a quantitative measure of a compound's ability to inhibit the formation of β-hematin (synthetic hemozoin).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Hemin chloride solution (e.g., 10 mg/mL in DMSO).

    • Acetate buffer (e.g., 4.5 M, pH 4.4).

    • Test compound stock solutions in DMSO.

    • Chloroquine diphosphate solution (positive control).

    • DMSO (negative control).

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the test compound at various concentrations.

    • Add 100 µL of the hemin chloride solution to each well.

    • Initiate the reaction by adding 50 µL of the acetate buffer.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification:

    • Centrifuge the plate to pellet the β-hematin.

    • Carefully remove the supernatant.

    • Wash the pellet with DMSO to remove unreacted hemin.

    • Dissolve the β-hematin pellet in a known volume of NaOH (e.g., 0.1 M).

    • Measure the absorbance of the resulting solution at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value (the concentration at which 50% of β-hematin formation is inhibited).

Visualizing the Mechanism:

Hemozoin_Inhibition cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Heme-Quinoline_Complex Heme-Quinoline Complex Heme->Heme-Quinoline_Complex Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Quinoline Quinoline Quinoline->Heme Complexation Quinoline->Hemozoin Capping Heme-Quinoline_Complex->Hemozoin Inhibition Fluoroquinolone_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Primary Target) Fluoroquinolone->DNA_Gyrase Topo_IV_GN Topoisomerase IV (Secondary Target) Fluoroquinolone->Topo_IV_GN Topo_IV_GP Topoisomerase IV (Primary Target) Fluoroquinolone->Topo_IV_GP DNA_Gyrase_GP DNA Gyrase (Secondary Target) Fluoroquinolone->DNA_Gyrase_GP Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Topo_IV_GN->Cleavage_Complex Topo_IV_GP->Cleavage_Complex DNA_Gyrase_GP->Cleavage_Complex Replication_Block Replication Fork Blockage Cleavage_Complex->Replication_Block DSBs Double-Strand Breaks Replication_Block->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Dual targeting of topoisomerases by fluoroquinolones.

III. Innovations in Oncology: A Multi-Pronged Attack on Cancer

The quinoline scaffold is a prolific source of anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat cancer. [9][10]These compounds can induce cell cycle arrest, apoptosis, and inhibit angiogenesis and cell migration. [9]

A. Key Anticancer Targets of Substituted Quinolines
Target ClassSpecific ExamplesMechanism of ActionRepresentative Quinoline Derivatives
DNA Topoisomerases Topoisomerase IISimilar to antibacterial quinolones, they stabilize the cleavage complex, leading to DNA damage and apoptosis. [9]Doxorubicin, Mitoxantrone (analogues)
Protein Kinases VEGFR, EGFR, PDGFR, Pim-1, JNKCompetitively bind to the ATP-binding site of kinases, inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. [11][12][13][14][15]Cabozantinib, Neratinib
Tubulin Polymerization β-tubulinBind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. [11][14]Indole-quinoline hybrids
Apoptosis Regulators Bcl-2Act as BH3 mimetics, inhibiting the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death. [16]Quinolin-4-yl based oxadiazoles
Experimental Protocol: Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific protein kinase.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 enzyme.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • Kinase assay buffer.

    • Test compound and a known inhibitor (e.g., Sunitinib) as a positive control.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the VEGFR-2 enzyme and the peptide substrate.

    • Incubate briefly to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus, to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value.

IV. Neuroprotection: Targeting Enzymes in Neurodegenerative Diseases

Substituted quinolines are emerging as promising therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. [17][18]Their neuroprotective effects are often attributed to their ability to target multiple pathological pathways.

A. Key Targets in Neurodegeneration
  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease. [19]* Monoamine Oxidase (MAO): Specifically, MAO-B inhibitors can increase dopamine levels, which is relevant for Parkinson's disease. They also reduce the production of reactive oxygen species. [19][20]* Amyloid-β (Aβ) Aggregation: Some quinoline derivatives have been shown to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease. [18] The multi-target nature of some quinoline derivatives, combining antioxidant, chelating, and enzyme-inhibiting properties, makes them particularly attractive for the complex pathology of neurodegenerative disorders. [17][19]

V. Broad-Spectrum Antiviral Potential

The quinoline scaffold is present in several compounds with documented antiviral activity against a range of viruses, including HIV, Ebola, Dengue, and Zika virus. [1][21][22]The precise molecular targets are often less well-defined than in other therapeutic areas and can be virus-specific. However, proposed mechanisms include:

  • Inhibition of viral enzymes like reverse transcriptase and integrase (e.g., in HIV). [3][21]* Interference with viral entry and replication processes. [22]* Modulation of host cell pathways that are co-opted by the virus.

The broad-spectrum potential of quinolines makes them a valuable starting point for the development of new antiviral therapies. [1][21]

Conclusion and Future Directions

The therapeutic landscape of substituted quinolines is both vast and continually expanding. Their success stems from the scaffold's remarkable ability to be chemically modified, allowing for the fine-tuning of interactions with a multitude of biological targets. From the well-established inhibition of heme polymerization and bacterial topoisomerases to the nuanced modulation of kinase signaling cascades and neuroenzymes, quinolines have proven their therapeutic worth.

The future of quinoline-based drug discovery lies in the rational design of multi-target agents and the exploration of novel therapeutic targets. As our understanding of disease biology deepens, the versatility of the quinoline scaffold will undoubtedly continue to be leveraged to develop next-generation therapies that are more effective, selective, and capable of overcoming drug resistance. The in-depth technical understanding of their targets, as outlined in this guide, is paramount to unlocking their full potential.

References

  • Title: Quinoline antimalarials: mechanisms of action and resistance - PubMed Source: PubMed URL
  • Title: Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed Source: PubMed URL
  • Title: Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways Source: Malaria Parasite Metabolic Pathways URL
  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ResearchGate URL
  • Title: DNA Gyrase as a Target for Quinolones - PMC Source: PMC URL
  • Title: DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance Source: PNAS URL
  • Title: Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases Source: Walsh Medical Media URL
  • Title: Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents Source: ResearchGate URL
  • Title: DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC Source: NIH URL
  • Title: Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC Source: PMC URL
  • Title: Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC Source: PMC URL
  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: IntechOpen URL
  • Title: Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance Source: ACS Infectious Diseases URL
  • Title: Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC Source: PMC URL
  • Title: Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents Source: ResearchGate URL
  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024)
  • Title: Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site Source: Benchchem URL
  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)
  • Title: The mechanism of action of quinolines and related anti-malarial drugs Source: Sabinet African Journals URL
  • Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC Source: PMC URL
  • Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: RSC Publishing URL
  • Title: Synthetic and medicinal perspective of quinolines as antiviral agents - PMC Source: NIH URL
  • Title: New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 Source: MDPI URL
  • Title: Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors Source: RSC Publishing URL
  • Title: New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC Source: PMC URL
  • Title: Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC Source: PMC URL
  • Title: Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed Source: PubMed URL
  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Publishing URL
  • Source: springermedizin.
  • Title: Synthesis and antiviral activity of several quinoline derivatives Source: ResearchGate URL
  • Title: Quinolines- Antimalarial drugs.
  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: ResearchGate URL
  • Title: Review on recent development of quinoline for anticancer activities Source: Taylor & Francis Online URL
  • Title: Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC Source: PMC URL
  • Source: Academia.

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Exploratory

The Toxicological Profile of Dichloro-Methoxy-Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of dichloro and methoxy substituents onto this heterocyclic system can profoundly modulate its biological activity, often enhancing its therapeutic potential but also introducing specific toxicological risks. This guide provides a comprehensive analysis of the toxicological profile of dichloro-methoxy-quinoline derivatives, offering insights into their mechanisms of toxicity, metabolic fate, and the experimental methodologies required for their evaluation.

Mechanistic Insights into Dichloro-Methoxy-Quinoline Toxicity

The toxicity of dichloro-methoxy-quinoline derivatives is multifaceted, arising from a combination of their physicochemical properties and their interactions with biological macromolecules. Key mechanisms include DNA damage, mitochondrial dysfunction, and the induction of specific cell signaling pathways.

Genotoxicity and Mutagenicity

A primary concern with many quinoline derivatives is their potential to cause genetic damage. The planar nature of the quinoline ring allows for intercalation into DNA, disrupting its normal function. Furthermore, metabolic activation can lead to the formation of reactive intermediates that form covalent adducts with DNA.[1] The position of the chloro and methoxy substituents significantly influences the genotoxic potential. For instance, substitutions at certain positions can either block or enhance the metabolic activation required for mutagenicity.[1][2] The Ames test, a bacterial reverse mutation assay, is a standard initial screen for assessing the mutagenic potential of these compounds.[1]

Cytotoxicity and Apoptosis Induction

Dichloro-methoxy-quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] This cytotoxicity is often mediated by the induction of apoptosis, or programmed cell death. One of the key cellular targets is the mitochondrion. These compounds can disrupt the mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors like cytochrome c and the activation of caspase cascades.[1]

Inhibition of Key Cellular Enzymes

The mechanism of action for some quinoline derivatives involves the inhibition of critical enzymes involved in DNA replication and maintenance, such as DNA gyrase and topoisomerase IV.[5][6] This is a well-established mechanism for quinolone antibiotics, and similar activities may contribute to the toxicity profile of other quinoline derivatives.

Metabolic Activation and Detoxification

The liver is the primary site of metabolism for xenobiotics, including dichloro-methoxy-quinoline derivatives. Hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily, play a crucial role in their biotransformation. This metabolic processing can have dual consequences:

  • Detoxification: Metabolism can convert the parent compound into more water-soluble and less toxic metabolites that are readily excreted.

  • Bioactivation: In some cases, metabolism can generate highly reactive electrophilic intermediates that can bind to cellular nucleophiles like DNA, proteins, and lipids, leading to cellular damage and toxicity.[7]

Understanding the specific CYP isoforms involved in the metabolism of a particular dichloro-methoxy-quinoline derivative is critical for predicting its potential for drug-drug interactions and for assessing inter-individual differences in susceptibility to its toxic effects. In vitro studies using human liver microsomes or recombinant CYP enzymes are essential for characterizing these metabolic pathways.[8]

Core Experimental Workflows for Toxicological Assessment

A robust toxicological evaluation of dichloro-methoxy-quinoline derivatives requires a battery of in vitro and in vivo assays to assess various toxicity endpoints.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound elicits a toxic response in cultured cells.

Table 1: Common In Vitro Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3]Cell viability and metabolic activity.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[3]Cell membrane integrity.
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of necrotic cells.Differentiation between viable, apoptotic, and necrotic cells.
Genotoxicity Assays

These assays are designed to detect the potential of a compound to damage DNA.

Table 2: Key Genotoxicity Assays

AssayPrincipleEndpoint Measured
Ames Test (Bacterial Reverse Mutation Assay) Measures the ability of a chemical to induce mutations in different strains of Salmonella typhimurium.[1]Mutagenic potential.
Micronucleus Test Detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[7]Chromosomal damage.
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.DNA damage.
In Vivo Acute Toxicity Studies

These studies are conducted in animal models to determine the short-term toxic effects of a compound and to establish its median lethal dose (LD50).[9][10][11]

Visualizing Toxicity Pathways and Workflows

Signaling Pathways in Quinoline-Induced Cytotoxicity

The toxicity of dichloro-methoxy-quinoline derivatives can be mediated by complex intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways are often implicated in the cellular response to quinoline-induced stress.[1][12]

Quinoline_Toxicity_Pathway Quinoline Dichloro-Methoxy-Quinoline Derivative ROS Reactive Oxygen Species (ROS) Quinoline->ROS Mitochondria Mitochondrial Dysfunction Quinoline->Mitochondria DNA_Damage DNA Damage Quinoline->DNA_Damage MAPK_Pathway MAPK Pathway (JNK, p38) ROS->MAPK_Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis MAPK_Pathway->Apoptosis PI3K_Akt_Pathway PI3K/Akt Pathway PI3K_Akt_Pathway->Apoptosis inhibition Caspase_Activation->Apoptosis

Caption: Quinoline-induced cytotoxicity signaling cascade.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A typical workflow for assessing the in vitro cytotoxicity of a novel dichloro-methoxy-quinoline derivative involves a series of sequential assays.

Cytotoxicity_Workflow start Synthesized Dichloro-Methoxy-Quinoline Derivative cell_culture Cell Line Selection & Culture (e.g., Cancer cell lines, normal cell lines) start->cell_culture treatment Compound Treatment (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay membrane_integrity Membrane Integrity Assay (e.g., LDH release) treatment->membrane_integrity apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) treatment->apoptosis_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis membrane_integrity->data_analysis apoptosis_assay->data_analysis end Toxicological Profile Established data_analysis->end

Caption: In vitro cytotoxicity testing workflow.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.[3]

Materials:

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • Dichloro-methoxy-quinoline derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the dichloro-methoxy-quinoline derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[3]

Materials:

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • Dichloro-methoxy-quinoline derivative stock solution

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[3]

  • Sample Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH substrate mix from the kit to each well and incubate according to the manufacturer's instructions (typically 15-30 minutes at room temperature, protected from light).

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Quantitative Data Summary

The following table summarizes representative cytotoxic activities of various quinoline derivatives against different cancer cell lines. It is important to note that the specific substitutions (dichloro, methoxy, and others) will significantly impact the IC50 values.

Table 3: Cytotoxic Activity of Selected Quinoline Derivatives

Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[3]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34[3]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[3]
2-Chloro-3-substituted quinoline derivative (5k)Four human tumor cell lines12.03 - 20.09[13]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49)HCT116 (Colorectal)0.35[4]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49)Caco-2 (Colorectal)0.54[4]
Novel quinoline-based mTOR inhibitors (C1, C2)HCT116 (Colorectal)97.38, 113.2[14]

Conclusion and Future Directions

The toxicological profile of dichloro-methoxy-quinoline derivatives is complex and highly dependent on the specific substitution pattern. While these compounds hold promise as therapeutic agents, particularly in oncology, a thorough understanding of their potential toxicities is paramount for their safe development. Key areas for future research include:

  • Structure-Toxicity Relationship (STR) Studies: Systematic studies to elucidate how the positions of the dichloro and methoxy groups, as well as other substituents, influence the toxicological profile.

  • Metabolite Identification and Toxicity: Characterization of the major metabolites of promising lead compounds and assessment of their individual toxicities.

  • Development of More Predictive In Vitro Models: Utilization of 3D cell cultures and organ-on-a-chip technologies to better mimic the in vivo environment and improve the prediction of human toxicity.

  • Cardiotoxicity and Neurotoxicity Screening: Given that some quinoline derivatives have been associated with cardiotoxic and neurotoxic effects, early-stage screening for these specific toxicities is crucial.[1][15]

By integrating a comprehensive toxicological assessment into the early stages of drug discovery, researchers can de-risk their development programs and increase the likelihood of successfully translating promising dichloro-methoxy-quinoline derivatives into safe and effective medicines.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK0zWYbgTwsCQWjvTv_hftN1aCENJ7nCDQo8hWFNnPK6xNrSX_fk1ZyaIHjyHumL5DyVJ3zpvn1tOKYdvfLfhIV60zYxDJuiaLg2yX8Q08rhNcU426xyRAn7zE3Y822EhB-yrOjY5INiTafagJB4D1JBGfaXUqerUHVElZCFycGSSiqbvttxUJXaeP_S6aYmn9xL69XvR1pJHZ1op1aCDWXOBE97DFAFLPVXLlPDFFf7M2ZzY=]
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Foundational

Pharmacological Profile of Quinoline-3-Carbonitriles: A Technical Guide

Executive Summary Quinoline-3-carbonitriles represent a privileged scaffold in medicinal chemistry, particularly within oncology. Distinguished by a nitrile group at the C-3 position of the quinoline ring, this class has...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-3-carbonitriles represent a privileged scaffold in medicinal chemistry, particularly within oncology. Distinguished by a nitrile group at the C-3 position of the quinoline ring, this class has emerged as a potent bioisostere to the clinically established quinazoline inhibitors (e.g., gefitinib, erlotinib).

The electron-withdrawing nature of the C-3 nitrile group enhances the electrophilicity of the C-4 position, facilitating nucleophilic attacks during synthesis and strengthening non-covalent interactions within the ATP-binding pockets of kinases. This guide details their pharmacological profile, focusing on their primary role as EGFR tyrosine kinase inhibitors (TKIs) , while also addressing their off-target potential as Src kinase and tubulin polymerization inhibitors .

Chemical Scaffold & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a quinoline ring substituted with a carbonitrile (-CN) at position 3 and an aniline moiety at position 4.

Core SAR Map

The following diagram illustrates the critical substitution points and their pharmacological impact.

SAR_Map Core Quinoline-3-Carbonitrile Scaffold C3 C-3 Position (-CN) • Critical for H-bonding (e.g., Met769) • Bioisostere for Quinazoline N-3 Core->C3 C4 C-4 Position (Aniline) • Hydrophobic pocket interaction • Halogenation (3-Br, 3-Cl-4-F) increases potency Core->C4 C67 C-6/C-7 Positions (Alkoxy) • Solubilizing groups (-OMe, -OEt) • Mimics ATP adenine tail Core->C67 N1 N-1 Position • Usually unsubstituted for kinase activity • Alkylation shifts activity profile Core->N1

Figure 1: Structural dissection of the quinoline-3-carbonitrile pharmacophore highlighting key interaction sites.[1][2]

Mechanistic Implications of Substituents
  • C-3 Nitrile: Acts as a hydrogen bond acceptor. In EGFR docking models, this group often interacts with the methionine gatekeeper residue (Met769), mimicking the N-1 or N-3 interaction of adenine or quinazoline inhibitors .

  • C-4 Aniline: The phenyl ring occupies the hydrophobic pocket I. Substitution with meta-bromine or 3-chloro-4-fluoro groups optimizes van der Waals contacts.

  • C-6/C-7 Alkoxy: These groups (commonly methoxy or ethoxy) extend into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Pharmacological Targets & Mechanisms

Primary Target: EGFR Tyrosine Kinase

Quinoline-3-carbonitriles function as ATP-competitive inhibitors . They bind reversibly (or irreversibly, depending on Michael acceptor appendages) to the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action:

  • Binding: The molecule enters the ATP cleft between the N-terminal and C-terminal lobes of the kinase domain.

  • Stabilization: The quinoline nitrogen (N-1) and the C-3 nitrile group form a bidentate hydrogen bonding network with the hinge region amino acids.

  • Inhibition: By occupying the site, they prevent ATP hydrolysis, thereby blocking the autophosphorylation of tyrosine residues and halting downstream signaling (RAS-RAF-MEK-ERK).

Secondary Targets
  • Src Kinase: Derivatives with bulky C-7 substituents (e.g., 2,4-dichlorobenzyloxy) have shown potent Src inhibition, often exceeding their EGFR activity .

  • Tubulin: Certain 2-amino-quinoline-3-carbonitriles target the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization and inducing G2/M cell cycle arrest .

Signaling Pathway Blockade

Signaling_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Q3CN Quinoline-3-CN (Inhibitor) Q3CN->EGFR ATP Competition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Transcription Factors

Figure 2: Biological intervention point of Quinoline-3-carbonitriles within the MAPK signaling cascade.

Synthesis & Optimization Strategies

To ensure reproducibility, we provide a standardized protocol for the synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinoline-3-carbonitrile . This route is preferred for its scalability and high yields.[3]

Synthetic Workflow

Synthesis_Workflow Step1 Step 1: Condensation Aniline + Ethyl (ethoxymethylene)cyanoacetate (Reflux in EtOH) Inter1 Enamine Intermediate Step1->Inter1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Inter1->Step2 Core 4-Hydroxyquinoline-3-carbonitrile Step2->Core Step3 Step 3: Chlorination (POCl3, Reflux) Core->Step3 Chloro 4-Chloroquinoline-3-carbonitrile Step3->Chloro Step4 Step 4: Nucleophilic Substitution (Substituted Aniline, i-PrOH, Reflux) Chloro->Step4 Final Final Product: 4-Anilinoquinoline-3-carbonitrile Step4->Final

Figure 3: Step-wise synthetic pathway for accessing the bioactive core.

Detailed Protocol (Self-Validating)

Step 1: 4-Hydroxy Core Formation

  • Reagents: 3,4-Dimethoxyaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq), Ethanol.

  • Procedure: Reflux reagents in ethanol for 2 hours. Cool to precipitate the enamine intermediate. Filter and dry.[4][5]

  • Cyclization: Add the enamine portion-wise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250-255°C. Heat for 30-45 mins.

  • Validation: Formation of a brown solid upon cooling. TLC (10% MeOH/DCM) should show a low Rf spot.

  • Workup: Dilute with hexane to precipitate the product. Filter and wash with hexane/ethanol.

Step 2: Chlorination (The Activation Step)

  • Reagents: 4-Hydroxy intermediate, Phosphorus Oxychloride (POCl3, excess).

  • Procedure: Reflux the solid in neat POCl3 for 2-4 hours.

  • Safety Note: Quench carefully by pouring onto crushed ice/ammonia.

  • Validation: Product is a beige solid. Melting point ~210°C.

Step 3: SNAr Coupling

  • Reagents: 4-Chloro intermediate (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA).

  • Procedure: Reflux in IPA for 4-6 hours. The product often precipitates as the hydrochloride salt.

  • Purification: Filter the salt, neutralize with NaHCO3 if the free base is required, or recrystallize from Ethanol/Water.

In Vitro Profiling Protocols

Kinase Inhibition Assay (EGFR)
  • Objective: Determine IC50 values to assess potency.

  • Method: Radiometric ATP-competitive assay (e.g., using ^33P-ATP) or FRET-based assay (e.g., LanthaScreen).

  • Control: Erlotinib (Positive Control).

  • Key Parameter: ATP concentration must be set at the Km(app) for EGFR to ensure competitive kinetics are measured accurately.

Cell Viability Assay (MTT)
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Incubate 24h for attachment.

    • Treat with serial dilutions of the quinoline derivative (0.01 - 100 µM) for 72h.

    • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

    • Measure absorbance at 570 nm.

Data Presentation Template:

Compound IDR1 (C-6)R2 (C-7)R3 (Aniline)EGFR IC50 (nM)A549 GI50 (µM)
QCN-01 -OMe-OMe3-Br-Phenyl12 ± 21.5
QCN-02 -OMe-OMe3-Cl-4-F-Phenyl5 ± 10.8
Erlotinib ---2 ± 0.50.4

References

  • Wissner, A. et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The effect of side chains on epidermal growth factor receptor kinase inhibition. Journal of Medicinal Chemistry.

  • Boschelli, D. H. et al. (2001). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of Potent, Selective Src Kinase Inhibitors. Journal of Medicinal Chemistry.

  • El-Sayed, N. et al. (2021).[5][6] Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF(V600E), and HER-2 inhibitors. RSC Advances.[7]

  • BenchChem Protocols. (2025). Preparation of 4-Chloro-6,7-dimethoxyquinoline Using Phosphorus Oxychloride.[2]

  • Tarawneh, A. H. (2022).[5][6][8] A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.[9][10] Heterocycles.[4][5][7][8][9]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Proposed Synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a detailed, proposed synthetic protocol for the preparation of 4,5-dichloro-8-methoxyquinoline-3-carbonitrile, a quinoline d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, proposed synthetic protocol for the preparation of 4,5-dichloro-8-methoxyquinoline-3-carbonitrile, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. Quinoline scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds.[1][2] This protocol is designed based on established synthetic methodologies for analogous quinoline systems, primarily involving a Vilsmeier-Haack type cyclization reaction.[1][3][4] The proposed multi-step synthesis provides a logical pathway for obtaining the target compound, and this guide offers in-depth, step-by-step instructions, mechanistic insights, and data presentation to aid researchers in their synthetic endeavors.

Introduction

The quinoline ring system is a fundamental heterocyclic scaffold in numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antitumor, antimalarial, and antimicrobial properties.[5][6] The specific substitution pattern of 4,5-dichloro-8-methoxyquinoline-3-carbonitrile suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The presence of chloro, methoxy, and carbonitrile functionalities offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR).[5]

This application note details a proposed synthetic route to 4,5-dichloro-8-methoxyquinoline-3-carbonitrile, leveraging the Vilsmeier-Haack reaction, a powerful and versatile method for the synthesis of functionalized quinolines.[1][3] The reaction typically involves the cyclization of an N-arylacetamide in the presence of a Vilsmeier reagent, which is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[1]

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with the acylation of a substituted aniline, followed by a Vilsmeier-Haack cyclization to form the quinoline core, and subsequent modifications to achieve the target compound.

Caption: Proposed synthetic workflow for 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Oxidation and Nitrile Formation A 2,3-Dichloro-6-methoxyaniline B N-(2,3-dichloro-6-methoxyphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(2,3-dichloro-6-methoxyphenyl)acetamide D 4,5-Dichloro-2-chloro-8-methoxyquinoline-3-carbaldehyde C->D POCl3, DMF E 4,5-Dichloro-2-chloro-8-methoxyquinoline-3-carbaldehyde F 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile E->F 1. Oxidation (e.g., Oxone®) 2. Conversion to Nitrile (e.g., with hydroxylamine and dehydration)

Experimental Protocols

Materials and Reagents
ReagentPuritySupplier
2,3-Dichloro-6-methoxyaniline≥98%Sigma-Aldrich
Acetic anhydride≥99%Sigma-Aldrich
PyridineAnhydrousSigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Sodium bicarbonateACS gradeFisher Scientific
Anhydrous sodium sulfateACS gradeFisher Scientific
Oxone® (potassium peroxymonosulfate)Reagent gradeSigma-Aldrich
Hydroxylamine hydrochloride≥99%Sigma-Aldrich
Sodium acetateAnhydrousSigma-Aldrich
Acetic anhydride≥99%Sigma-Aldrich
Step-by-Step Synthesis

Step 1: Synthesis of N-(2,3-dichloro-6-methoxyphenyl)acetamide

  • To a stirred solution of 2,3-dichloro-6-methoxyaniline (10.0 g, 52.1 mmol) in pyridine (50 mL) at 0 °C, add acetic anhydride (5.8 mL, 62.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(2,3-dichloro-6-methoxyphenyl)acetamide.

Step 2: Synthesis of 4,5-Dichloro-2-chloro-8-methoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

  • In a flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (DMF, 15 mL) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 25 mL) dropwise to the cooled DMF with stirring.

  • After the addition is complete, stir the resulting Vilsmeier reagent for 30 minutes at room temperature.

  • Add N-(2,3-dichloro-6-methoxyphenyl)acetamide (5.0 g, 21.5 mmol) to the Vilsmeier reagent.

  • Heat the reaction mixture at 80-90 °C for 8-10 hours.[4]

  • Cool the reaction mixture to room temperature and carefully pour it into crushed ice (200 g).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4,5-dichloro-2-chloro-8-methoxyquinoline-3-carbaldehyde.

Step 3: Synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

This step involves a two-part conversion of the aldehyde to a nitrile.

Part A: Oxidation to the Aldoxime

  • Dissolve 4,5-dichloro-2-chloro-8-methoxyquinoline-3-carbaldehyde (2.0 g, 6.7 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add hydroxylamine hydrochloride (0.56 g, 8.0 mmol) and sodium acetate (0.66 g, 8.0 mmol) to the solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and add water to precipitate the aldoxime.

  • Filter the solid, wash with water, and dry.

Part B: Dehydration to the Nitrile

  • Reflux the obtained aldoxime (1.5 g) in acetic anhydride (15 mL) for 3 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Stir for 30 minutes, then collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4,5-dichloro-8-methoxyquinoline-3-carbonitrile.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The core of this synthetic protocol is the Vilsmeier-Haack reaction, which facilitates the formation of the quinoline ring. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1]

  • Electrophilic Substitution and Cyclization: The N-arylacetamide attacks the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent dehydration and aromatization to yield the 2-chloro-3-formylquinoline derivative.[1]

Caption: Simplified Mechanism of the Vilsmeier-Haack Reaction for Quinoline Synthesis.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Cyclized Intermediate Vilsmeier_Reagent->Intermediate N_Arylacetamide N-Arylacetamide N_Arylacetamide->Intermediate Electrophilic Attack Product 2-Chloro-3-formylquinoline Intermediate->Product Cyclization & Aromatization

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected molecular weight for the final product, 4,5-dichloro-8-methoxyquinoline-3-carbonitrile (C₁₁H₆Cl₂N₂O), is 253.08 g/mol .[7]

Troubleshooting and Considerations

  • Moisture Sensitivity: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures to avoid side reactions.

  • Purification: Column chromatography is crucial for obtaining a pure product after the Vilsmeier-Haack reaction. The choice of eluent should be optimized using Thin Layer Chromatography (TLC).

  • Safety Precautions: Phosphorus oxychloride is corrosive and reacts violently with water. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and detailed proposed protocol for the synthesis of 4,5-dichloro-8-methoxyquinoline-3-carbonitrile. By leveraging the well-established Vilsmeier-Haack reaction and subsequent functional group transformations, this guide offers a rational and practical approach for researchers in the field of medicinal chemistry and drug discovery to access this and other similarly substituted quinoline derivatives. The provided mechanistic insights and practical considerations aim to facilitate the successful implementation of this synthetic route in a laboratory setting.

References

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent - Arkivoc.
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - Intern
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile 95.00% | CAS: 1016686-45-5 | AChemBlock.
  • Synthesis of 8-Hydroxyquinoline Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinoline Synthesis Troubleshooting

Topic: Troubleshooting Side Reactions in Quinoline Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists Introduction: The Quinoline Challenge Quinoline scaffolds are ubiquitous in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Quinoline Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Quinoline Challenge

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. However, the classical methods for their construction—Skraup, Doebner-von Miller, Combes, and Friedländer—are notorious for specific failure modes: violent exotherms, intractable "tar" formation, and stubborn regioisomeric mixtures.

This guide moves beyond textbook descriptions to address the causality of these failures. We treat the reaction flask as a competitive system where the desired cyclization fights against polymerization and off-target condensation.

Module 1: The "Tar" Pit (Skraup & Doebner-von Miller)

Context: The Skraup and Doebner-von Miller (DvM) syntheses rely on the in situ generation of


-unsaturated carbonyls (acrolein or vinyl ketones). The number one complaint is the formation of a black, insoluble polymer instead of the desired heterocycle.
Q1: My reaction mixture turned into a solid black mass within minutes. What happened?

Diagnosis: You experienced uncontrolled cationic polymerization . The Mechanism: In the presence of strong acid (e.g.,


), the acrolein intermediate (generated from glycerol) is highly reactive.[1][2] If the concentration of the aniline nucleophile is too low, or the temperature rises too fast, acrolein polymerizes with itself or the aniline to form high-molecular-weight "tar" rather than undergoing the Michael addition required for quinoline formation.

Troubleshooting Protocol:

  • Dilution is Key: High concentration favors intermolecular polymerization over intramolecular cyclization. Increase solvent volume or use a diluent like acetic acid.

  • The "Drip" Method: Do not mix all reagents at once. Add the pre-mixed glycerol/unsaturated ketone slowly to the refluxing acid/aniline mixture. This keeps the instantaneous concentration of the reactive vinyl species low (pseudo-high dilution).

  • Oxidant Switch: In the Skraup reaction, replace nitrobenzene (which can cause violent exotherms) with Iodine or Sodium m-nitrobenzenesulfonate . Iodine acts as a milder oxidant and a catalyst for the dehydration step.

Q2: I am seeing a violent exotherm that blows the condenser off. How do I control this?

Diagnosis: Runaway dehydration of glycerol. The Fix:

  • Add a Moderator: Add Ferrous Sulfate (

    
    )  or Boric Acid . These form complexes with glycerol, slowing down its dehydration to acrolein and regulating the heat release.
    
  • Use Precursors: Instead of free acrolein (DvM), use acetals or 1,3,3-trimethoxypropane. These release the reactive aldehyde slowly upon hydrolysis.

Visualization: Skraup Reaction Divergence

SkraupTroubleshooting Start Reagents: Aniline + Glycerol + H2SO4 Inter Intermediate: Acrolein (in situ) Start->Inter Dehydration PathA Path A: Fast Addition High Temp Inter->PathA Uncontrolled PathB Path B: Slow Addition Moderator (FeSO4) Inter->PathB Controlled Tar RESULT: Polymerization (Black Tar) PathA->Tar Cationic Polymerization Quin RESULT: 1,2-Addition -> Cyclization (Quinoline) PathB->Quin Michael Addition

Caption: Divergence of the Skraup reaction pathway. Controlling the concentration of the acrolein intermediate is critical to preventing polymerization.

Module 2: The Isomer Trap (Regioselectivity)

Context: Substituted anilines often yield mixtures of isomers. This is particularly problematic with meta-substituted anilines.

Q3: I used a meta-substituted aniline and got a 50:50 mixture of 5- and 7-substituted quinolines. How do I get a single isomer?

Diagnosis: Lack of electronic or steric bias during the ring-closure step. The Mechanism: The cyclization occurs ortho to the amino group. In a meta-substituted aniline, there are two available ortho positions: one sterically crowded (leading to the 5-isomer) and one accessible (leading to the 7-isomer).

Decision Matrix:

Substituent Type (meta) Electronic Effect Major Product Reason
Electron Donating (e.g., -OMe, -OH) Activates ring 7-Substituted Activation at para position (relative to substituent) directs attack away from steric bulk.

| Electron Withdrawing (e.g., -NO2, -Cl) | Deactivates ring | 5-Substituted | Deactivation of the para position forces cyclization to the ortho position, despite steric hindrance. |

Troubleshooting Protocol:

  • Switch Methods: If the Skraup/DvM yields inseparable mixtures, switch to the Friedländer Synthesis . This method uses an ortho-amino aldehyde/ketone, pre-installing the nitrogen and guaranteeing the regiochemistry.

  • Steric Blocking: If you must use Skraup, introduce a blocking group (e.g., Bromine) at the unwanted position, perform the cyclization, and then debrominate (e.g.,

    
    ).
    
Visualization: Regioselectivity Logic

RegioSelectivity Input Meta-Substituted Aniline Check Substituent Nature? Input->Check EDG Electron Donating (-OMe, -Me) Activates Para Check->EDG EDG EWG Electron Withdrawing (-NO2, -CF3) Deactivates Para Check->EWG EWG Prod7 Major Product: 7-Substituted Quinoline EDG->Prod7 Steric + Electronic Preference Prod5 Major Product: 5-Substituted Quinoline EWG->Prod5 Electronic Control Overrules Sterics

Caption: Predictive logic for cyclization of meta-substituted anilines. Electronic effects often dictate the major regioisomer.

Module 3: Kinetic vs. Thermodynamic Control (Combes Synthesis)

Context: The Combes synthesis involves condensing an aniline with a ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-diketone.[3] Users often struggle with obtaining the correct regioisomer (e.g., 2- vs 4-methyl quinoline).
Q4: I am trying to make 2,4-dimethylquinoline but getting low yields or wrong isomers. Why?

Diagnosis: Incorrect acid strength or temperature profile. The Mechanism: The reaction proceeds via a Schiff base (anil) intermediate.[3] The cyclization step is an electrophilic aromatic substitution.

  • Kinetic Control: Cyclization at the less hindered carbonyl.

  • Thermodynamic Control: Cyclization at the more hindered carbonyl (often slower but yields more stable product).

Troubleshooting Protocol:

  • Acid Strength: Weak acids (acetic acid) favor the formation of the Schiff base but may not drive cyclization. Strong acids (

    
    , PPA) are required for the ring closure.
    
  • The "Combes-Limpach" Modification:

    • Step 1 (Kinetic): Heat aniline +

      
      -ketoester at roughly 80-100°C to form the anil (Schiff base).
      
    • Step 2 (Thermodynamic): Heat the isolated anil to 250°C (using Dowtherm A or diphenyl ether). This drives the cyclization to the 4-hydroxyquinoline (which can be aromatized).

Featured Protocol: Modified Skraup with Iodine (Safer & Cleaner)[1]

This protocol replaces the violent nitrobenzene oxidant with iodine, significantly reducing tar formation and explosion risk.

Reagents:

  • Substituted Aniline (10 mmol)

  • Glycerol (30 mmol)

  • Iodine (0.5 mmol, 5 mol%)

  • 
     (conc., 3 mL)
    

Step-by-Step Workflow:

  • Pre-Complexation: In a round-bottom flask, mix the aniline, glycerol, and iodine. Stir at room temperature for 5 minutes. Why? This disperses the catalyst.

  • Controlled Addition: Cool the flask in an ice bath. Add concentrated

    
     dropwise over 10 minutes. Why? Prevents premature dehydration of glycerol and temperature spikes.
    
  • Ramp Up: Attach a reflux condenser. Heat the oil bath to 100°C for 1 hour, then ramp to 140°C for 3 hours. Why? The initial low temp allows controlled acrolein formation; the high temp drives aromatization.

  • Workup: Cool to RT. Pour into crushed ice. Basify with 20% NaOH until pH > 10. Extract with Ethyl Acetate.[4]

  • Purification: The crude product is often clean enough for flash chromatography (Hexane/EtOAc).

References

  • Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[5] Organic Reactions, 1953 , 7,[5] 59. Link[5][6]

  • BenchChem Technical Support. "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide." BenchChem Protocols, 2025 . Link

  • Wang, J. et al. "Iodine-Catalyzed Skraup Synthesis of Quinolines under Mild Conditions." Synlett, 2010, 10, 1463-1466.
  • Denmark, S. E.; Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, 2006 , 71(4), 1668–1676. Link

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890. Link

Sources

Optimization

Technical Support Center: Navigating Quinoline Synthesis and Overcoming Tar Formation

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the quinoline sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the quinoline scaffold. The classical methods for quinoline synthesis, while powerful, are often plagued by the formation of tar and polymeric byproducts, which can significantly complicate purification and reduce yields.

This resource provides in-depth troubleshooting guides in a practical question-and-answer format, detailed experimental protocols for minimizing tar formation, and a comparative analysis of different synthetic strategies. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles driving these side reactions.

The Challenge of Tar Formation in Classic Quinoline Syntheses

Tar formation is a frequent and frustrating issue in several named reactions for quinoline synthesis. It generally arises from the polymerization of reactive intermediates under the harsh, high-temperature, and strongly acidic conditions that these reactions often require. These tars are typically complex, high-molecular-weight mixtures that are difficult to characterize and even more challenging to separate from the desired quinoline product. Understanding the specific intermediates prone to polymerization in each synthetic route is the first step toward effective mitigation.

Skraup Synthesis: Taming a Violent Reaction

The Skraup synthesis is a robust method for producing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent. However, it is notoriously exothermic and prone to vigorous, sometimes uncontrollable, tar formation.[1]

Troubleshooting Guide & FAQs: Skraup Synthesis

Question 1: My Skraup reaction is extremely exothermic and producing a large amount of black, intractable tar. What is causing this, and how can I control it?

Answer: The primary cause of tar formation in the Skraup synthesis is the acid-catalyzed polymerization of acrolein.[2] Concentrated sulfuric acid rapidly dehydrates glycerol to form acrolein, a highly reactive α,β-unsaturated aldehyde.[1][2] At the high temperatures of the reaction, this acrolein readily polymerizes. The vigorous exotherm is also a result of this rapid dehydration and subsequent reaction steps.

Here’s how to mitigate this:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is critical. It is believed to act as an oxygen carrier, moderating the reaction's exotherm and making it less violent.[3] Boric acid can also be used for this purpose.[1]

  • Controlled Reagent Addition: The order and rate of addition are crucial. The sulfuric acid should be added slowly and with efficient cooling to a mixture of the other reactants.

  • Temperature Management: Heat the reaction mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source. The reaction's own exotherm should sustain it for a period. Reapply heat only after this initial vigorous phase has subsided.[4]

Question 2: My yields are consistently low, even when I manage the exotherm. Where am I losing my product?

Answer: Low yields can stem from several factors beyond just tar formation. Incomplete reaction is a common issue. Ensure you are refluxing for a sufficient duration after the initial exothermic phase. Additionally, the choice of oxidizing agent can significantly impact yield. While nitrobenzene is traditional, it can contribute to the reaction's violence.[5] Milder oxidizing agents like arsenic acid or iodine may provide better yields and a more controlled reaction.[6][7]

Question 3: How can I effectively separate my quinoline product from the tar?

Answer: Steam distillation is the most effective and widely used method. After the reaction is complete and cooled, the mixture is made strongly alkaline. This neutralizes the acid and liberates the free quinoline base, which is volatile with steam. The tarry, polymeric byproducts are non-volatile and remain in the distillation flask. The quinoline can then be extracted from the aqueous distillate using an organic solvent.[8]

Visualizing the Problem: Acrolein Polymerization

G Mechanism of Tar Formation in Skraup Synthesis Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H₂SO₄, Δ (Dehydration) Tar Polymeric Tar (Insoluble Byproduct) Acrolein->Tar Δ, H⁺ (Polymerization) Quinoline Desired Quinoline Product Acrolein->Quinoline Aniline, [O] (Desired Pathway)

Caption: The acid-catalyzed dehydration of glycerol to acrolein is a key step.

Doebner-von Miller Synthesis: Controlling Condensation

This variation of the Skraup synthesis utilizes α,β-unsaturated aldehydes or ketones to react with anilines, also under acidic conditions. Tar formation remains a significant challenge.

Troubleshooting Guide & FAQs: Doebner-von Miller Synthesis

Question 1: My Doebner-von Miller reaction mixture turns into a thick, dark polymer, and my yield is minimal. What is the primary cause?

Answer: Similar to the Skraup synthesis, the main culprit is the acid-catalyzed self-condensation and polymerization of your α,β-unsaturated carbonyl starting material.[9] The harsh acidic conditions required for the reaction readily promote these side reactions.

To address this, consider the following strategies:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution containing the aniline. This minimizes its concentration at any given time, reducing the rate of self-polymerization.

  • Temperature Optimization: Excessive heat accelerates polymerization. Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Use of Acetals: Instead of the α,β-unsaturated aldehyde, use its corresponding acetal (e.g., acrolein diethyl acetal). The acetal is stable to polymerization but will hydrolyze in situ under the acidic reaction conditions to generate the required aldehyde slowly and in low concentrations.

Question 2: Are there alternative catalysts that can reduce tar formation?

Answer: Yes, the choice of acid catalyst is critical. While strong Brønsted acids like HCl and H₂SO₄ are common, they can be overly harsh. Screening Lewis acids (e.g., ZnCl₂, SnCl₄) may reveal a catalyst that promotes the desired cyclization without excessively accelerating polymerization.

Visualizing the Workflow: A Mitigation Strategy

G Doebner-von Miller Troubleshooting Workflow Start Low Yield & Tar Formation Check1 Check Reagent Addition Rate Start->Check1 Action1 Add α,β-unsaturated carbonyl slowly to heated aniline/acid mixture Check1->Action1 Is it added all at once? Check2 Optimize Temperature Check1->Check2 No Action1->Check2 Action2 Maintain lowest effective temperature Check2->Action2 Is temperature too high? Check3 Consider Alternative Reagents Check2->Check3 No Action2->Check3 Action3 Use acetal of the α,β-unsaturated aldehyde Check3->Action3 Is polymerization still an issue? Result Improved Yield, Reduced Tar Check3->Result No Action3->Result

Caption: A logical workflow for troubleshooting tar in the Doebner-von Miller reaction.

Combes and Friedländer Syntheses: Avoiding Side Reactions

While often cleaner than the Skraup and Doebner-von Miller reactions, the Combes (aniline + β-diketone) and Friedländer (o-aminoaryl aldehyde/ketone + α-methylene carbonyl) syntheses can also suffer from side reactions under harsh conditions, although typically with less aggressive tar formation.

Troubleshooting Guide & FAQs: Combes and Friedländer Syntheses

Question 1: In my Friedländer synthesis, I'm getting a low yield of the desired quinoline and a significant amount of what appears to be a self-condensation product from my ketone. How can I prevent this?

Answer: This is a classic competing reaction in the Friedländer synthesis.[10] The acid or base catalyst required for the main reaction can also promote the aldol condensation of the ketone with itself, consuming your starting material.[10]

Here are some solutions:

  • Milder Conditions: Traditional methods often use high temperatures and strong acids or bases.[4] Modern protocols have shown that milder catalysts can be highly effective and minimize side reactions. Consider using catalysts like p-toluenesulfonic acid or even performing the reaction in water without a catalyst, which can favor the desired pathway.[11][12]

  • Catalyst Choice: The use of certain Lewis acids or alternative catalytic systems like ionic liquids has been shown to improve yields and selectivity.[13]

Question 2: My Combes synthesis is sluggish and gives a poor yield. What factors should I investigate?

Answer: The rate-determining step in the Combes synthesis is the acid-catalyzed cyclization of the enamine intermediate.[14] If this step is inefficient, yields will be low.

  • Acid Catalyst: The strength and type of acid are crucial. Concentrated sulfuric acid is commonly used, but polyphosphoric acid (PPA) can be more effective as a dehydrating and cyclizing agent in some cases.[14][15]

  • Substituent Effects: Be mindful of the electronics of your aniline. Strong electron-withdrawing groups can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and potentially leading to other degradation pathways.[15]

Data Presentation: Improving Yields by Modifying Conditions

The following tables provide a summary of reported yields for various quinoline synthesis methods, highlighting how modifications to reaction conditions can impact outcomes.

Table 1: Comparison of Yields in Classical vs. Modified Quinoline Syntheses

Synthesis MethodReactantsConditionsYield (%)Reference
Skraup Aniline, Glycerol, NitrobenzeneConventional Heating, H₂SO₄84-91%[4]
Skraup (Modified) 2,6-Diaminotoluene, GlycerolMicrowave, H₂SO₄, As₂O₅Not specified, but effective[16]
Friedländer 2-Aminobenzaldehyde, Acetone10% aq. NaOH, Room TempGood to Excellent[4]
Friedländer (Green) 2-Aminobenzaldehyde, KetonesWater, 70°C, Catalyst-Freeup to 97%[11]
Friedländer (IL) 2-Aminoacetophenone, Ethyl Acetoacetateα-Chymotrypsin, [EMIM][BF4]/H₂O82%[13]

Table 2: Influence of Oxidizing Agent on Skraup Synthesis Yield

Oxidizing AgentAniline SubstrateProductYield (%)Reference
Nitrobenzene AnilineQuinoline84-91[6]
Arsenic Pentoxide 6-Nitrocoumarin3H-pyrano[3,2-f]quinoline-3-one14[6]
o-Nitrophenol o-Aminophenol8-Hydroxyquinoline136 (based on o-aminophenol)[6]

Experimental Protocols

Protocol 1: Optimized Friedländer Synthesis of 2-Methylquinoline in Water

This protocol is a green chemistry approach that avoids harsh catalysts and organic solvents.[11]

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetone (5.81 g, 100 mmol).

  • Add 20 mL of deionized water to the flask.

  • Heat the mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water.

  • Dry the product under vacuum to obtain pure 2-methylquinoline.

Protocol 2: Purification of Crude Quinoline via Steam Distillation

This protocol is effective for separating volatile quinoline from non-volatile tar produced during a Skraup or Doebner-von Miller synthesis.[4][8]

Materials:

  • Crude quinoline reaction mixture

  • Concentrated sodium hydroxide solution (e.g., 40% w/v)

  • Steam source

  • Separatory funnel

  • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • CAUTION: Perform in a well-ventilated fume hood. The neutralization step is highly exothermic.

  • Allow the crude reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water in a large flask suitable for steam distillation.

  • Slowly and with external cooling (ice bath), add the concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10).

  • Set up the apparatus for steam distillation. Pass steam through the mixture.

  • Collect the distillate, which will be a two-phase mixture of water and quinoline. Continue distillation until the distillate runs clear.

  • Transfer the collected distillate to a separatory funnel and extract the aqueous layer several times with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude, tar-free quinoline.

  • The quinoline can be further purified by vacuum distillation.

References

  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Advances in polymer based Friedlander quinoline synthesis - PMC. (URL: [Link])

  • Concerning the mechanism of the Friedländer quinoline synthesis - Sci-Hub. (URL: [Link])

  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center - Benchchem. (URL: _)
  • Comparative study of quinoline synthesis methods (Skraup vs. Friedlander) - Benchchem. (URL: )
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (URL: [Link])

  • Method for extracting quinoline from coal tar wash oil - Eureka | Patsnap. (URL: [Link])

  • Friedländer synthesis - Wikipedia. (URL: [Link])

  • A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media. (URL: [Link])

  • A green protocol for the synthesis of conformationally rigid sulfur linked bisquinolines by double Friedlander reaction in water - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - PubMed. (URL: [Link])

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (URL: [Link])

  • Method for extracting quinoline and isoquinoline from coal tar wash oil - Google P
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI. (URL: [Link])

  • Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation - MDPI. (URL: [Link])

  • Alternative Oxidisers in Skraup reaction - Sciencemadness.org. (URL: [Link])

  • 492 The Purification of Coal Tar by the Addition of Quinoline and Zn(OH)2. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: [Link])

  • Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement | Request PDF - ResearchGate. (URL: [Link])

  • Skraup reaction. (URL: [Link])

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Preparation and Properties of Quinoline. (URL: [Link])

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (URL: [Link])

  • Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Publishing. (URL: [Link])

  • The Synthesis and Characterization of Polyacrolein through Radical Polymerization | Request PDF - ResearchGate. (URL: [Link])

  • Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC - NIH. (URL: [Link])

  • (a) Effect of the ionic liquid loading on the product yield; reaction conditions - ResearchGate. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

  • Skraup Reaction - YouTube. (URL: [Link])

  • Microwave Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Applications of New Ionic Liquids - CORE. (URL: [Link])

  • The Formation of Inherently Chiral Calix[17]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes - PMC. (URL: [Link])

  • Ionic Liquids Synthesis – Methodologies - Longdom Publishing. (URL: [Link])

  • Synthesis of Purine-Based Ionic Liquids and Their Applications - MDPI. (URL: [Link])

  • The Synthesis and Characterization of Ionic Liquids using Nitrogen-Based Cations for Transdermal Delivery - eGrove. (URL: [Link])

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: [Link])

  • Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation - PMC. (URL: [Link])

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC. (URL: [Link])

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (URL: [Link])

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])

Sources

Troubleshooting

Module 1: The Mechanistic Logic (Why Your Reaction Fails)

Welcome to the Quinoline Synthesis Optimization Hub . As a Senior Application Scientist, I have designed this guide to move beyond textbook definitions. We are looking at the Friedländer Annulation not just as a reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoline Synthesis Optimization Hub .

As a Senior Application Scientist, I have designed this guide to move beyond textbook definitions. We are looking at the Friedländer Annulation not just as a reaction, but as a controllable system where specific variables (catalyst acidity, solvent polarity, energy input) dictate the fate of your yield.

This guide is structured to troubleshoot failures, optimize conditions for difficult substrates, and provide self-validating protocols that tell you when and why a reaction is deviating.

To fix a failed Friedländer synthesis, you must identify which step of the cycle stalled. The reaction proceeds via two competitive pathways.[1] Understanding this bifurcation is the key to troubleshooting.

Pathway Analysis
  • Path A (Rate-Limiting Aldol): Under basic conditions, the ketone enolate attacks the aldehyde. This is slow and prone to side reactions (self-condensation).[2]

  • Path B (Schiff Base First): Under acid catalysis, the amine attacks the ketone first. This is generally faster and cleaner but sensitive to steric hindrance.

Figure 1: Mechanistic Bifurcation & Failure Points (Visualizing the decision matrix for reaction conditions)

FriedlanderMechanism Start 2-Aminoaryl Ketone/Aldehyde Aldol Aldol Intermediate (Slow Step) Start->Aldol Base (OH-) Imine Schiff Base (Imine) Start->Imine Acid (H+ / Lewis) Reactant2 Enolizable Ketone Reactant2->Aldol Reactant2->Imine SideRxn FAILURE: Self-Condensation Aldol->SideRxn High T / Conc. Product Quinoline Product Aldol->Product -H2O Cyclization Stuck FAILURE: Hydrolysis/Stalling Imine->Stuck Wet Solvent Imine->Product Intramolecular Condensation

Caption: Path A (Yellow) dominates in basic media but risks polymerization. Path B (Green) is preferred for high yields but requires water management.

Module 2: Critical Parameter Optimization

The choice of catalyst is not arbitrary; it dictates the "Atom Economy" and purification burden.

Catalyst Selection Matrix
Catalyst ClassRepresentative AgentsBest For...The "Catch" (Risk)
Brønsted Acids Sulfamic Acid, p-TSASimple, non-sensitive substrates.Corrosion/Workup: Homogeneous nature makes removal difficult; can degrade acid-sensitive groups.
Lewis Acids Yb(OTf)₃, Sc(OTf)₃, AlCl₃High Yields: Coordinates carbonyl oxygen, enhancing electrophilicity without harsh pH.Cost/Poisoning: Expensive; easily deactivated by amines or moisture.
Solid Acids Silica-H₂SO₄, ZeolitesScale-Up: Heterogeneous; easy filtration workup.Mass Transfer: Slower kinetics; requires efficient stirring.
Base Catalysts KOH, t-BuOKAcid-sensitive substrates.[3]Side Reactions: Cannizzaro reaction or ketone self-aldol condensation reduces yield.[2][4]

Expert Insight: For most research-scale applications (100 mg to 5 g), Sulfamic Acid (H₃NO₃S) is the "Gold Standard" balance. It is a solid zwitterion, insoluble in organic solvents (easy filtration), but acts as a strong acid locally on the surface [1].

Module 3: Troubleshooting Hub (Q&A)

Direct solutions to common benchtop failures.

Q1: My reaction mixture turned into a black tar, and I can't isolate the product. What happened?

  • Diagnosis: Polymerization or decomposition of the 2-aminoaldehyde. This is common with unstable starting materials (like 2-aminobenzaldehyde) under harsh reflux.

  • The Fix:

    • Switch to "Green" Conditions: Use Water as the solvent.[5] The hydrophobic effect forces the organic reactants together, accelerating the reaction while the water absorbs excess heat, preventing thermal decomposition [2].

    • Lower Temperature: If using reflux (100°C+), switch to 60–70°C with a Lewis Acid catalyst (e.g., 5 mol% Yb(OTf)₃).

Q2: I have starting material remaining (stalled reaction) despite heating overnight.

  • Diagnosis: Equilibrium Stagnation. The formation of the imine (Schiff base) releases water. If water accumulates in a reversible acid-catalyzed system, the reaction pushes back to reactants.

  • The Fix:

    • Chemical Drying: Add molecular sieves (4Å) or anhydrous MgSO₄ directly to the reaction flask.

    • Dean-Stark Trap: If using toluene/benzene, physically remove the water azeotropically.

Q3: I am getting a mixture of regioisomers when using an unsymmetrical ketone.

  • Diagnosis: Poor regiocontrol during the enolization step.

  • The Fix:

    • Kinetic vs. Thermodynamic Control:

      • Acid Catalysis typically favors the more substituted quinoline (Thermodynamic product).

      • Microwave Irradiation often favors the kinetic product due to rapid heating rates.

    • Substrate Modification: Use a

      
      -keto ester instead of a ketone. The ester group directs the condensation exclusively, which can be decarboxylated later if needed.
      

Module 4: Validated Experimental Protocols

Do not blindly follow a recipe. Use these Self-Validating Systems .

Protocol A: The "Green" Kinetic Method (Water-Promoted)

Best for: Unstable aldehydes, rapid screening, and avoiding chromatography.

  • Setup: In a 25 mL round-bottom flask, mix 2-aminobenzaldehyde (1.0 mmol) and active methylene ketone (1.1 mmol).

  • Solvent: Add Water (5 mL). Note: Reactants will likely not dissolve. This is normal.

  • Catalyst: None required (or add 10 mol% Sodium Dodecyl Sulfate (SDS) if reactants are waxy solids).

  • Reaction: Heat to 80°C with vigorous stirring.

    • Validation Checkpoint (TLC - 15 mins): Spot the aqueous emulsion. If no product is visible, the hydrophobic contact is poor. Add 1 mL EtOH as a co-solvent.

  • Workup: Cool to Room Temperature. The product should precipitate as a solid.

    • Filtration: Filter the solid and wash with cold water.

    • Purity Check: If the solid is yellow/brown, recrystallize from hot EtOH.

Protocol B: Microwave-Assisted High-Throughput Synthesis

Best for: Library generation, stubborn substrates.

  • Vessel: Use a G10 or G30 microwave vial.

  • Load: 2-Aminoaryl ketone (1.0 mmol), Ketone (1.2 mmol), Sulfamic Acid (5 mol%, ~5 mg).

  • Conditions: Solvent-free (Neat).

    • Why Neat? Maximizes microwave absorption by polar reactants and eliminates solvent vapor pressure issues.

  • Irradiation: Set MW reactor to 120°C (Hold time: 5–10 mins).

    • Validation Checkpoint: Pressure profile should remain stable. A spike indicates decomposition/gassing.

  • Workup: Add hot EtOH (3 mL) to the vial to dissolve the product. Pour into crushed ice. Filter the precipitate.[2]

Module 5: Troubleshooting Logic Tree

Use this decision tree to navigate optimization during live experiments.

OptimizationLogic Start Reaction Outcome? LowYield Low Yield (<50%) Start->LowYield Impure High Yield / Low Purity Start->Impure NoRxn No Reaction Start->NoRxn CheckTLC Check TLC: New Spots? LowYield->CheckTLC CatRemoval Catalyst Residue? Impure->CatRemoval SideProducts Side Products Present CheckTLC->SideProducts Yes Clean Clean but Incomplete CheckTLC->Clean No Action1 Reduce Temp OR Switch to Water Solvent SideProducts->Action1 Action2 Remove Water (Dean-Stark / Sieves) Clean->Action2 Action3 Switch to Heterogeneous (Sulfamic Acid / Clay) CatRemoval->Action3 Yes

Caption: Step-by-step logic for isolating the root cause of reaction failure.

References

  • Yadav, J. S., et al. (2004).[6][7] "Sulfamic acid: a novel, efficient and cost-effective catalyst for the Friedländer synthesis of quinolines." Tetrahedron Letters, 45(35), 6505-6507.

  • Wang, L., et al. (2012).[8] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis, 44(03), 389-392.[8]

  • Marco-Contelles, J., et al. (2009).[1] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines."[3] Chemical Reviews, 109(6), 2652–2671.

  • Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines." Journal of Heterocyclic Chemistry, 43(4), 989-993.

Sources

Optimization

Technical Support Center: Scaling Up the Production of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

Welcome to the technical support center for the synthesis and scale-up of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and professionals in drug development and manufa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and professionals in drug development and manufacturing. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges you may encounter during the production of this complex quinoline derivative.

I. Introduction to the Synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

The synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective method for the synthesis of related 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction, which can be adapted for our target molecule.[1] This reaction involves the formylation and cyclization of an appropriate acetanilide. Subsequent transformation of the formyl group to a nitrile is a critical step.

This guide will focus on a plausible and robust synthetic route, highlighting potential pitfalls and offering solutions for a successful scale-up.

II. Proposed Synthetic Pathway

A logical synthetic approach to 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile involves the following key transformations:

  • Vilsmeier-Haack Cyclization: Reaction of an appropriately substituted N-arylacetamide with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to form a 2-chloro-3-formylquinoline intermediate.

  • Nitrile Formation: Conversion of the 3-formyl group to a 3-carbonitrile.

Synthetic Pathway A N-(2,3-dichloro-6-methoxyphenyl)acetamide C 4,5-Dichloro-8-methoxyquinoline-3-carbaldehyde A->C Vilsmeier-Haack Cyclization B Vilsmeier Reagent (POCl3/DMF) B->C E 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile C->E Nitrile Formation D Reagent for Nitrile Formation (e.g., Hydroxylamine, then dehydration) D->E

Caption: Proposed synthetic pathway for 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile.

III. Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it suitable for this synthesis?

A1: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2] In the context of quinoline synthesis, it allows for the one-pot cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines. This method is advantageous due to its use of readily available reagents and its ability to introduce the necessary chloro and formyl functionalities in a single step.

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this specific synthesis?

A2: Several parameters are crucial for a successful Vilsmeier-Haack cyclization:

  • Reagent Purity: The Vilsmeier reagent is highly sensitive to moisture. Ensure that phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are anhydrous.[2][3]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the N-arylacetamide substrate is critical. An excess of the reagent is often required for optimal conversion.[3]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent cyclization reaction may require heating, and the optimal temperature will depend on the specific substrate.[2][4]

Q3: How can the 3-formyl group be efficiently converted to a 3-carbonitrile?

A3: A common method for converting an aldehyde to a nitrile involves a two-step process:

  • Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form an aldoxime.

  • Dehydration: The aldoxime is then dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or a catalyst like copper sulfate.

For some quinoline syntheses, the formyl group can be transformed into a cyano group using reagents like CAN-NH₃.

Q4: What are the primary safety concerns when working with chlorinated quinolines and the reagents involved in their synthesis?

A4: The synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile involves several hazardous materials:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Chlorinated Quinolines: These compounds can be toxic if swallowed, and may cause skin, eye, and respiratory irritation.[5] Always handle in a well-ventilated area and wear appropriate PPE.

  • Chlorinated Solvents: If used, be aware of their potential health hazards and handle them according to safety guidelines.[6]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][7][8][9]

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile.

Problem Potential Cause Recommended Solution
Low or No Yield in Vilsmeier-Haack Reaction Moisture in Reagents: The Vilsmeier reagent is highly sensitive to moisture.[2]Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried before use.
Poor Substrate Reactivity: Electron-withdrawing groups on the aniline precursor can hinder the reaction.Consider using a more activated precursor or increasing the reaction temperature and time. Monitor the reaction progress by TLC or HPLC.
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.Optimize the molar ratio of POCl₃ and DMF to the substrate. A higher excess of the Vilsmeier reagent may be necessary.
Formation of Multiple Byproducts Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of undesired isomers or other byproducts.Optimize the reaction temperature. Lowering the temperature may increase selectivity. Also, ensure a controlled, dropwise addition of reagents.
Decomposition of Product: The product may be unstable under the reaction or work-up conditions.Perform the work-up at a lower temperature and minimize the time the product is in contact with acidic or basic solutions.
Difficulties in Nitrile Formation Incomplete Oxime Formation: The reaction conditions for oxime formation may not be optimal.Adjust the pH and reaction time. Ensure the hydroxylamine hydrochloride is fully dissolved.
Inefficient Dehydration: The chosen dehydrating agent may not be effective for this specific substrate.Experiment with different dehydrating agents (e.g., acetic anhydride, SOCl₂, P₂O₅). Optimize the reaction temperature and time.
Purification Challenges Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.Try different solvent systems for chromatography. Consider recrystallization from a suitable solvent or solvent mixture.
Product Decomposition on Silica Gel: Some quinoline derivatives are unstable on silica gel.[10]Use a deactivated silica gel (e.g., with triethylamine) or consider alternative purification methods like preparative HPLC or crystallization.

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Caption: A troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.

V. Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add N-(2,3-dichloro-6-methoxyphenyl)acetamide (1 equivalent) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 90 °C and stir for the time determined by reaction monitoring (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

  • Dissolve the 4,5-Dichloro-8-methoxyquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (1.5 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the formation of the aldoxime is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • To the crude aldoxime, add a dehydrating agent such as acetic anhydride and heat the mixture.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

VI. Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use a respirator with an appropriate cartridge if working outside a fume hood or if dust or aerosols are generated.

Handling:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Avoid inhalation of dust, fumes, and vapors.[5]

  • Avoid contact with skin and eyes.[8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and water (especially for POCl₃).

Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Do not pour chemical waste down the drain.[11]

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

VII. References

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Molecules. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis of Quinoline Analogues. Cardinal Scholar. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Available at: [Link]

  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. Available at: [Link]

  • Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]

  • chlorinated solvents - product stewardship manual. Olin Chlor Alkali. Available at: [Link]

  • US3567732A - Process for the preparation of chlorinated quinolines. Google Patents. Available at:

  • New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies. Available at: [Link]

  • Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reacti. The Royal Society of Chemistry. Available at: [Link]

  • Impurities Application Notebook. Waters. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Quinoline Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, including antimalarials, anticancer agents, and antibiotics.[1][2] The enduring importance of this N-heterocycle has driven the development of a diverse arsenal of synthetic methodologies over the past century and a half. For the modern researcher, selecting the optimal synthetic route is a critical decision, balancing factors such as substrate scope, reaction conditions, yield, and scalability. This guide provides an in-depth, comparative analysis of the most prominent classical and contemporary methods for quinoline synthesis, grounded in mechanistic understanding and supported by experimental data.

The Classical Canon: Time-Tested Routes to the Quinoline Core

The classical named reactions for quinoline synthesis, developed in the late 19th century, remain relevant for their use of readily available starting materials and their ability to produce a wide range of substituted quinolines. However, they are often characterized by harsh reaction conditions.

The Skraup Synthesis: A Force of Nature

The Skraup synthesis is a powerful, albeit often aggressive, method for producing quinolines from anilines, glycerol, an oxidizing agent, and concentrated sulfuric acid.[3] The reaction is notoriously exothermic and requires careful control.[3][4]

Mechanistic Causality: The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. This intermediate is then oxidized to the aromatic quinoline.[3] The choice of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol and the electrophilic aromatic substitution step. Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[4]

Field-Proven Insights: The Skraup reaction's tendency for violence is a significant practical consideration. The inclusion of a moderator, such as ferrous sulfate (FeSO₄), is a critical experimental choice.[4][5][6] Ferrous sulfate is believed to act as an oxygen carrier, which moderates the reaction by extending it over a longer period, thus preventing a dangerous runaway exotherm.[4][5][6]

The Doebner-von Miller Reaction: A Versatile Modification

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines.[1][2][7]

Mechanistic Causality: The reaction is acid-catalyzed and is thought to proceed via the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular electrophilic attack on the aniline ring, cyclization, and subsequent oxidation to the quinoline product.[7][8] The use of a pre-formed α,β-unsaturated system provides greater control over the substitution pattern on the newly formed pyridine ring compared to the in-situ generation of acrolein in the Skraup synthesis.

The Combes Synthesis: Building from Diketones

The Combes synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2][9]

Mechanistic Causality: The reaction begins with the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone.[9][10] Under strong acidic conditions, typically with concentrated sulfuric acid or polyphosphoric acid (PPA), the enamine undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinoline.[9][10] PPA is often a more effective dehydrating agent than sulfuric acid, leading to improved yields in some cases.[10]

The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Regioselectivity

This method involves the reaction of anilines with β-ketoesters and is notable for its temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).

Mechanistic Causality:

  • Conrad-Limpach Synthesis: At lower temperatures, the aniline preferentially attacks the more reactive keto group of the β-ketoester to form an enamine. A subsequent high-temperature thermal cyclization (around 250 °C) yields the 4-hydroxyquinoline.[10]

  • Knorr Quinoline Synthesis: At higher initial reaction temperatures, the aniline attacks the less reactive ester group to form a β-ketoanilide. Cyclization of this intermediate under acidic conditions, often with a large excess of polyphosphoric acid, leads to the 2-hydroxyquinoline.[11]

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is one of the most direct methods for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[12][13]

Mechanistic Causality: The mechanism can proceed through two pathways depending on the reaction conditions. Under basic or acidic conditions, the reaction typically starts with a slow intermolecular aldol condensation, followed by rapid cyclization and dehydration.[14] Alternatively, an initial formation of a Schiff base between the 2-aminoaryl carbonyl and the enolate of the coupling partner can occur, followed by an intramolecular aldol-type reaction and elimination of water.[13] The choice of an acid or base catalyst is critical to promote the condensation and cyclization steps.[12]

The Modern Era: Transition-Metal Catalysis

In recent decades, transition-metal catalysis has revolutionized quinoline synthesis, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies. These methods often exhibit high atom economy and can provide access to quinoline derivatives that are difficult to synthesize via classical routes.

Palladium-Catalyzed Syntheses

Palladium catalysts are highly versatile for quinoline synthesis, often proceeding through oxidative cyclization or annulation reactions.

  • From Anilines and Allyl Alcohols: A notable example involves the palladium(II)-catalyzed oxidative cyclization of anilines with allyl alcohols. This method can proceed without the need for acids, bases, or other additives, using molecular oxygen as the oxidant.[15][16]

  • From o-Alkenylanilines and Alkynes: Another powerful approach is the palladium-catalyzed aerobic annulation of o-alkenylanilines and alkynes to construct 2,3-disubstituted quinolines.[17][18]

Mechanistic Causality: These reactions typically involve a catalytic cycle with steps such as oxidative addition, migratory insertion, and reductive elimination. The palladium catalyst facilitates C-C and C-N bond formation under relatively mild conditions. The choice of ligands can be crucial for tuning the reactivity and selectivity of the catalyst.

Copper-Catalyzed Approaches

Copper, being more abundant and less expensive than palladium, has emerged as an attractive catalyst for quinoline synthesis.

  • A³ Coupling: The copper-catalyzed A³ (Aldehyde-Alkyne-Amine) coupling reaction provides a powerful method for synthesizing propargylamines, which can be further cyclized to form quinolines. This multicomponent reaction is highly atom-economical.[19]

  • From ortho-Acylanilines and Alkenyl Iodides: Copper can also catalyze the cascade C-N coupling/enamine condensation of ortho-acylanilines and alkenyl iodides to produce multisubstituted quinolines in good yields.[20]

Mechanistic Causality: Copper-catalyzed reactions often proceed through single-electron transfer (SET) pathways or involve the formation of copper acetylides. The choice of ligand and reaction conditions can influence the reaction pathway and product distribution.

Iron-Catalyzed Methods: An Economical and Sustainable Choice

The use of iron, an earth-abundant and environmentally benign metal, represents a significant advance in sustainable quinoline synthesis.

  • From Anilines and Diols: Iron compounds can catalyze the cyclocondensation of anilines with 1,2-diols to afford quinoline derivatives.[21]

  • From Nitroarenes and Alcohols: Iron can also catalyze the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, where the alcohol serves as the hydrogen donor to reduce the nitro group in situ, followed by cyclization to the quinoxaline, a related N-heterocycle.[22] A similar strategy can be applied to quinoline synthesis.

  • Cascade Reactions: Iron(III) chloride can catalyze a one-pot, three-component domino reaction of aldehydes, anilines, and nitroalkanes to synthesize substituted quinolines in high yields.[23]

Mechanistic Causality: Iron catalysts can access multiple oxidation states, allowing them to participate in a variety of catalytic cycles, including those involving redox processes and radical intermediates. Their low cost and low toxicity make them highly desirable for large-scale synthesis.

Comparative Performance Data

The following table summarizes key performance indicators for the discussed quinoline synthesis methods, based on representative experimental data from the literature.

Synthesis MethodStarting MaterialsTypical ProductCatalyst/ReagentTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Skraup Aniline, GlycerolQuinolineH₂SO₄, Nitrobenzene140-1503-484-91[5]Readily available starting materials.Harsh, exothermic conditions; potential for violent reaction.
Doebner-von Miller Aniline, α,β-Unsaturated AldehydeSubstituted QuinolineStrong Acid (e.g., HCl)Reflux342-89Greater product diversity than Skraup.Can produce regioisomers; acidic conditions.
Combes Aniline, β-Diketone2,4-Disubstituted QuinolineH₂SO₄ or PPAHeatVariesGoodGood for 2,4-disubstitution.Regioselectivity issues with unsymmetrical anilines.
Conrad-Limpach Aniline, β-Ketoester4-HydroxyquinolineNone (thermal)~250VariesHighSpecific synthesis of 4-hydroxyquinolines.Very high temperatures required for cyclization.
Friedländer 2-Aminoaryl Ketone, Methylene KetoneSubstituted QuinolineAcid or Base80-1204Good-ExcellentHigh convergence and atom economy.Requires pre-functionalized anilines.
Pd-Catalyzed o-Alkenylaniline, Alkyne2,3-Disubstituted QuinolinePdCl₂, PPh₃, Cu(TFA)₂8012up to 86[18]Mild conditions, high functional group tolerance.Expensive catalyst, potential for metal contamination.
Cu-Catalyzed (A³) Aldehyde, Alkyne, AmineSubstituted QuinolineCuIRoom Temp - 1000.03-4up to 99[19]High atom economy, mild conditions, solvent-free options.Substrate scope can be limited.
Fe-Catalyzed Aniline, Aldehyde, NitroalkaneSubstituted QuinolineFeCl₃VariesVariesHigh[23]Inexpensive, non-toxic catalyst; sustainable.Can require higher catalyst loadings or longer reaction times.

Experimental Protocols

This section provides representative, step-by-step protocols for key quinoline synthesis methods.

Protocol 1: The Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).

Materials:

  • Aniline

  • Glycerol ("Dynamite" grade, <0.5% water)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (moderator)

  • Sodium Hydroxide solution (for work-up)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine aniline, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic; maintain control of the temperature with an ice bath if necessary.

  • Gently heat the mixture using an oil bath to 140-150°C. The reaction will become exothermic and begin to boil.

  • Maintain the oil bath temperature for 3-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous distillate, dry over anhydrous potassium carbonate, and purify by distillation.

Protocol 2: The Friedländer Synthesis of a Substituted Quinoline

This protocol is a general representation of an acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone

  • Ethyl Acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution (for work-up)

  • Ethyl Acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Synthesis of a 2-Arylquinoline

This protocol is adapted from Xu et al., RSC Advances, 2017, 7, 36242-36245.

Materials:

  • Aniline derivative (1.0 mmol)

  • Cinnamyl alcohol derivative (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Dimethyl Sulfoxide (DMSO)

  • Oxygen (balloon or atmosphere)

Procedure:

  • To a reaction tube, add the aniline, cinnamyl alcohol, and Pd(OAc)₂.

  • Add DMSO (2 mL) as the solvent.

  • Seal the tube and purge with oxygen. Maintain an oxygen atmosphere using a balloon.

  • Heat the reaction mixture to 130°C in an oil bath and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the classical Skraup synthesis and a modern transition-metal catalyzed approach.

Skraup_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aniline, Glycerol, FeSO₄ B Slowly Add H₂SO₄ with Cooling A->B C Heat to 140-150°C B->C D Exothermic Reflux (3-4 hours) C->D E Cool & Dilute D->E F Neutralize with NaOH E->F G Steam Distillation F->G H Purify by Distillation G->H

Caption: Workflow for the Skraup Synthesis of Quinoline.

Pd_Catalyzed_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aniline, Allyl Alcohol, Pd(OAc)₂ B Add DMSO Solvent A->B C Purge with O₂ B->C D Heat to 130°C (12 hours) C->D E Cool & Dilute D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Workflow for a Palladium-Catalyzed Quinoline Synthesis.

Conclusion

The synthesis of quinolines remains a vibrant and evolving field of organic chemistry. While classical methods like the Skraup and Friedländer syntheses offer robust and cost-effective routes from simple starting materials, they are often hampered by harsh conditions and limited substrate scope. The advent of transition-metal catalysis has opened new avenues for quinoline synthesis, providing milder, more versatile, and often more efficient alternatives. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. A thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, is essential for the successful design and execution of quinoline synthesis in a modern research and development setting.

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Sloop, J. C. (2009). The Combes quinoline synthesis: A review and new developments. Journal of Heterocyclic Chemistry, 46(5), 803-816. [Link]

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Scribd. [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]

  • NPTEL. (n.d.). Preparation and Properties of Quinoline. NPTEL. [Link]

  • Vertex AI Search. (n.d.). Combes quinoline synthesis. Google Cloud.
  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]

  • Sharma, P., et al. (2019). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. [Link]

  • Wikipedia. (n.d.). Skraup reaction. Wikipedia. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Cele, Z. E. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal, ResearchSpace@UKZN. [Link]

  • Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters. [Link]

  • Kong, L., et al. (2015). Copper-Catalyzed Synthesis of Substituted Quinolines via C-N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]

  • Mahato, S., et al. (2019). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., et al. (2016). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Rokade, B. V., & Guiry, P. J. (2023). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry. [Link]

  • Rokade, B. V., & Guiry, P. J. (2023). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Kim, H., et al. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances. [Link]

  • Xu, M., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. [Link]

  • Vitale, F., & Guleac, E. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules. [Link]

  • Fernandes, C., et al. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • Yu, K., Chen, Q., & Liu, W. (2022). Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling. Organic Chemistry Frontiers. [Link]

  • Kim, J., et al. (2023). Iron-Catalyzed Oxidative Cyclization of 2-Amino Styrenes with Alcohols and Methyl Arenes for the Synthesis of Polysubstituted Quinolines. The Journal of Organic Chemistry. [Link]

  • Li, Z., et al. (2016). Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. Chemistry – An Asian Journal. [Link]

  • Khusnutdinov, R., et al. (2015). Quinoline Synthesis by the Reaction of Anilines with 1,2‐diols Catalyzed by Iron Compounds. Journal of Heterocyclic Chemistry. [Link]

  • Chemistry - Steps. (2021, August 26). Combes Quinoline Synthesis Mechanism. YouTube. [Link]

  • Kumar, S., et al. (2025). CuI/PPA-Catalyzed Synthesis of Novel Sulfur-Containing Quinoline Isosteres: In Silico and DFT Analyses. ChemistrySelect. [Link]

  • Schmidt, H., et al. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules. [Link]

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Comparative

biological evaluation of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile derivatives

An In-Depth Technical Guide to the Biological Evaluation of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile Derivatives Introduction: Unveiling the Potential of a Novel Quinoline Scaffold The quinoline ring is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Evaluation of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile Derivatives

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold

The quinoline ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2] Within this broad class, the quinoline-3-carbonitrile scaffold has emerged as a particularly "privileged" structure, especially in the development of protein kinase inhibitors.[3] This is due in part to its function as a bioisosteric replacement for other heterocyclic systems, enabling critical interactions within the ATP-binding pocket of kinases.[3]

This guide focuses on a specific, novel scaffold: 4,5-dichloro-8-methoxyquinoline-3-carbonitrile . While direct biological data for derivatives of this exact framework are not yet widely available in peer-reviewed literature, this document serves as a predictive comparison and a strategic guide for its evaluation. By analyzing structurally related and well-characterized quinoline derivatives, we can infer the likely biological targets, propose a robust experimental workflow, and provide the scientific rationale needed to guide future drug discovery efforts. For researchers and drug development professionals, this guide offers a blueprint for exploring the therapeutic potential of this promising, uncharted chemical space.

Comparative Analysis: Deducing Activity from Structural Precedents

The therapeutic potential of 4,5-dichloro-8-methoxyquinoline-3-carbonitrile derivatives can be hypothesized by dissecting the known contributions of its core structural motifs.

The Quinoline-3-carbonitrile Core: A Validated Kinase Hinge-Binder

The journey of the quinoline-3-carbonitrile scaffold as a kinase inhibitor began with a critical observation by researchers at Wyeth. They envisioned that the carbon atom bearing an electron-withdrawing nitrile group could replace a key nitrogen atom found in the quinazoline ring of early EGFR inhibitors.[3] This structural modification proved highly successful, leading to the identification of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other kinases like Src and MEK.[3] The nitrile group often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site, anchoring the inhibitor. This established history strongly suggests that derivatives of our target scaffold are prime candidates for kinase-inhibitory activity.

Dichloro Substitution: Enhancing Potency and Modulating Selectivity

Chlorine substitution is a common strategy in kinase inhibitor design to enhance potency and modulate selectivity. While data on the specific 4,5-dichloro pattern is scarce, the influence of dichloro-moieties on related scaffolds is well-documented.

A prime example is Bosutinib (SKI-606) , a potent clinical inhibitor of Src and Abl kinases. Bosutinib's structure features a 4-[(2,4-dichloro-5-methoxyphenyl)amino] group attached to a quinoline-3-carbonitrile core.[4] Although the dichloro pattern is on the aniline ring, it demonstrates the profound impact of this functionalization on achieving high-potency kinase inhibition. Furthermore, exploratory guides on scaffolds like 3,4-dichloro-7-(trifluoromethyl)quinoline hypothesize that the dichloro-substitution pattern can create key interactions within the ATP-binding pocket, potentially targeting critical cancer-related pathways like PI3K/Akt/mTOR and EGFR.[5] The 4,5-dichloro pattern on our target scaffold would create a unique electronic and steric profile that warrants investigation for novel kinase selectivity.

The 8-Methoxy Group: A Modulator of Physicochemical Properties and Activity

The methoxy group at the C-8 position is another significant feature. Methoxy groups can influence a compound's solubility, metabolic stability, and target engagement. Studies on related structures, such as 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, have shown potent cytotoxic activity against colorectal cancer cells. The mechanism was linked to the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[6][7] Simpler 8-methoxyquinolines have also demonstrated distinct biological activities, including antifungal and antibacterial properties, indicating that this substitution can confer a range of biological effects.[8]

Hypothesized Biological Targets and Signaling Pathways

Based on the comparative analysis, the most probable biological targets for 4,5-dichloro-8-methoxyquinoline-3-carbonitrile derivatives are protein kinases , particularly those implicated in cancer cell proliferation and survival.

  • Primary Target Class: Tyrosine kinases (e.g., Src, Abl, EGFR) and Serine/Threonine kinases (e.g., Pim-1, components of the PI3K/AKT/mTOR pathway).[3][4][6][9]

  • Predicted Mechanism of Action: Competitive inhibition at the ATP-binding site of the kinase domain, leading to the downregulation of phosphorylation-dependent signaling cascades. This would result in the arrest of the cell cycle, induction of apoptosis, and an overall anti-proliferative effect.[6][9]

The diagram below illustrates a key signaling pathway likely to be inhibited by these derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor 4,5-Dichloro-8-methoxyquinoline -3-carbonitrile Derivative Inhibitor->PI3K Inhibits (Hypothesized) Inhibitor->AKT Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Comparative Biological Activity of Related Quinoline Scaffolds

To provide context for the potential potency of the target derivatives, the following table summarizes the biological activity of structurally related compounds discussed in this guide.

Compound Class/ExampleBiological Target(s)Reported Activity (IC₅₀ / GI₅₀)Reference(s)
Bosutinib (Features a dichloro-methoxy-anilino group)Src, AblSrc: ~1.2 nM; Abl: ~1 nM[4]
4-Anilino-quinoline-3-carbonitriles EGFR, SrcVaries (nM to low µM range)[3]
2-Chloro-8-methoxy-indolo[2,3-b]quinoline PI3K/AKT/mTOR Pathway0.35 µM (HCT116 cells)[6][7]
Novel Quinoline Derivatives (Targeting Pim-1)Pim-1 Kinase2.61 - 4.73 µM (PC-3 cells)[9]

A Validating Experimental Workflow for Biological Evaluation

A structured, multi-stage approach is crucial to systematically evaluate novel 4,5-dichloro-8-methoxyquinoline-3-carbonitrile derivatives. This workflow ensures that initial screening is followed by more detailed mechanistic studies for the most promising candidates.

G start Synthesized Derivative Library step1 Step 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->step1 sub_step1 Select panel of cancer cell lines (e.g., HCT116, PC-3, A549) step1->sub_step1 step2 Step 2: Target-Based Kinase Inhibition Assays (Panel of relevant kinases) sub_step2 Determine IC50 values for hit compounds step2->sub_step2 step3 Step 3: Cellular Mechanism of Action Studies sub_step3 Western Blot for phospho-proteins (p-AKT, p-SRC) Flow Cytometry for cell cycle/apoptosis step3->sub_step3 decision1 Active? (IC50 < 10 µM) sub_step1->decision1 sub_step2->step3 end Lead Compound Identification sub_step3->end decision1->step2 Yes decision1->end No (Inactive/Toxic)

Caption: Proposed experimental workflow for evaluation.

Protocol 1: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Causality: This is a primary screening assay. The reduction of the yellow tetrazolium salt MTT to purple formazan is directly proportional to the number of viable, metabolically active cells. A potent cytotoxic compound will result in less formazan production.[1]

  • Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal carcinoma) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48 to 72 hours.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Causality: This is a target-validation assay. It confirms that the observed cytotoxicity is due to the inhibition of the hypothesized kinase target. The assay measures the kinase's ability to phosphorylate a substrate peptide; an effective inhibitor will reduce the amount of phosphorylated product.[9]

  • Methodology:

    • Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., Src), a fluorescently labeled peptide substrate, and ATP.

    • Inhibitor Addition: Add the test derivatives at various concentrations to the reaction wells. Include a no-inhibitor control (maximum activity) and a no-enzyme control (background).

    • Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the phosphorylation reaction to proceed.

    • Separation: Add a separation buffer containing metal ions (e.g., Mg²⁺). The ions will bind to the negatively charged phosphate group on the phosphorylated peptide. In a microfluidic chip-based system, an electric current is applied. The unphosphorylated, uncharged substrate and the phosphorylated, charged product will migrate at different speeds, allowing for their separation and quantification.

    • Data Acquisition: The fluorescence of the separated substrate and product peaks is measured.

    • Analysis: The percentage of conversion (substrate to product) is calculated for each well. The inhibitory activity is determined by comparing the conversion in the presence of the test compound to the no-inhibitor control. IC₅₀ values are then calculated by plotting percent inhibition versus inhibitor concentration.

Conclusion and Future Directions

The 4,5-dichloro-8-methoxyquinoline-3-carbonitrile scaffold represents a promising yet underexplored area for the discovery of novel therapeutic agents. By leveraging structure-activity relationship data from analogous compounds, we can confidently hypothesize that derivatives from this series will function as potent protein kinase inhibitors. Their predicted mechanism of action—the disruption of key oncogenic signaling pathways such as PI3K/AKT/mTOR—positions them as strong candidates for anticancer drug development.

The path forward requires a systematic and logical approach. The synthesis of a focused library of derivatives, followed by the execution of the proposed biological evaluation workflow, will be critical in validating these hypotheses. Initial cytotoxicity screening will identify active compounds, while subsequent target-based enzymatic assays and cellular mechanism-of-action studies will elucidate their precise molecular targets and biological effects. This comprehensive strategy will pave the way for identifying lead compounds worthy of further preclinical and clinical development.

References

  • Boschelli, D. H., Wu, B., Ye, F., Wang, Y., Golas, J. M., Lucas, J., & Boschelli, F. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. [Link]

  • Boschelli, D. H. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1051-1063. [Link]

  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Li, K., Wang, Y., Li, Y., Zhou, D., Tang, S., Li, J., & Wang, L. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 18(1). [Link]

  • Singh, P., Kaur, M., & Verma, P. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(12), 1534-1540. [Link]

  • Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6549-6571. [Link]

  • Ma, Y., Zhu, H., Jiang, X., Li, X., Wu, X., & Zhu, H. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. [Link]

  • Sani, U., & Sani, A. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 6(1), 125-131. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Ma, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Macao Polytechnic University Institutional Repository. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Toxicities of Substituted Quinolines

Introduction: The Double-Edged Sword of the Quinoline Scaffold The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. It forms the structural backbone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. It forms the structural backbone of a vast array of compounds, from vital antimalarial drugs like quinine and chloroquine to potent fluoroquinolone antibiotics.[1][2] However, this therapeutic efficacy is often shadowed by significant toxicity concerns. The toxicity profile of a quinoline derivative is not an inherent property of the core structure but is profoundly dictated by the nature, position, and combination of its substituents.

For researchers, scientists, and drug development professionals, a deep understanding of these structure-toxicity relationships (STRs) is paramount. It is the key to designing safer, more effective molecules, mitigating off-target effects, and navigating the complex landscape of preclinical safety assessment. This guide provides a comparative analysis of substituted quinoline toxicities, grounded in experimental data and mechanistic insights, to empower the rational design of next-generation quinoline-based compounds.

Pillar 1: Core Mechanisms of Quinoline-Induced Toxicity

The diverse toxic manifestations of substituted quinolines often converge on a few central cellular and molecular mechanisms. Understanding these foundational pathways is crucial for interpreting specific toxicological outcomes.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A frequent mechanism underlying the toxicity of many quinoline compounds is the induction of oxidative stress. This occurs when the cellular balance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense systems to neutralize them is disrupted. This imbalance leads to widespread damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.

DNA Damage and Genotoxicity

The interaction of quinoline derivatives with genetic material is a primary safety concern. Genotoxicity can arise through several pathways:

  • Direct DNA Binding: Some quinolines can intercalate into the DNA helix or form covalent adducts, leading to structural damage.[3]

  • Inhibition of DNA Enzymes: A key mechanism for fluoroquinolone antibiotics is the inhibition of topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes critical for DNA replication and repair. While this is their therapeutic mode of action in bacteria, it can also impact mammalian cells.

  • Indirect Damage: ROS generated via other mechanisms can cause oxidative damage to DNA bases, leading to strand breaks and mutations.

Mitochondrial Dysfunction

Mitochondria are often primary targets in quinoline-induced toxicity. Certain 4-substituted quinolines can trigger apoptosis by causing the dissipation of the mitochondrial transmembrane potential. This disruption impairs cellular energy production (ATP synthesis) and can lead to the release of pro-apoptotic factors like cytochrome c, initiating the caspase cascade and programmed cell death.

These core mechanisms are not mutually exclusive and often form an interconnected network of cellular stress responses, as illustrated below.

G cluster_0 Initiating Event cluster_1 Core Cellular Mechanisms cluster_2 Downstream Consequences Quinoline Substituted Quinoline ROS Oxidative Stress (ROS Generation) Quinoline->ROS Mito Mitochondrial Dysfunction Quinoline->Mito DNA DNA Damage (Adducts, Breaks) Quinoline->DNA Direct/Indirect ROS->Mito ROS->DNA MAPK MAPK Signaling ROS->MAPK Mito->ROS Apoptosis Apoptosis / Cell Death Mito->Apoptosis Cytochrome c Release p53 p53 Activation DNA->p53 p53->Apoptosis MAPK->Apoptosis

Caption: Interconnected pathways in quinoline-induced cellular toxicity.

Pillar 2: Comparative Analysis of Specific Toxicities

The general mechanisms described above manifest as specific organ or systemic toxicities, which are highly dependent on the substitution pattern of the quinoline ring.

Genotoxicity

Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, and is a major driver for carcinogenicity.[3][4]

  • Structure-Toxicity Relationship: The genotoxic potential of quinolines is dramatically influenced by specific substituents. The classic example is 4-nitroquinoline-1-oxide (4-NQO) , a potent mutagen and carcinogen whose genotoxicity relies on the reduction of its C-4 nitro group.[5][6] In contrast, the parent quinoline molecule shows weak or no genotoxic activity in some assays, like the SOS chromotest, but can induce unscheduled DNA synthesis in rat hepatocytes.[3][5]

    • C-2 Position: Substitution at the C-2 position with pyridinyl groups can abolish the genotoxicity of 4-methylquinoline.[5]

    • C-8 Position: The substituent at C-8, along with those at C-1 and C-7, additively controls genetic toxicity.[2]

Table 1: Comparative Genotoxicity of Selected Quinoline Derivatives

Compound Assay Result Key Finding Reference
Quinoline SOS Chromotest Non-genotoxic Does not induce SOS response in E. coli PQ37. [5]
Quinoline Unscheduled DNA Synthesis Genotoxic Produced UDS in cultured rat hepatocytes. [3]
4-Methylquinoline SOS Chromotest Weakly Genotoxic Exception among derivatives that form enamine epoxides. [5]
4-Nitroquinoline-1-oxide (4-NQO) SOS Chromotest Strongly Genotoxic Potent inducer of the SOS response. [5]
4-Nitroquinoline-1-oxide (4-NQO) In Vivo Mouse Marrow Potent Inducer Caused significant chromosome aberrations and SCE. [6]

| 8-Hydroxyquinoline | In Vivo Mouse Marrow | Non-genotoxic | No measurable effect on chromosome aberrations or SCE. |[6] |

Cardiotoxicity

Several quinoline drugs, particularly certain fluoroquinolones and antimalarials, are associated with cardiotoxic effects, most notably the prolongation of the electrocardiographic QT interval.[7][8] A prolonged QT interval is a risk marker for developing Torsade de Pointes (TdP), a potentially fatal ventricular arrhythmia.[8]

  • Mechanism & Structure-Toxicity Relationship: The primary mechanism is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[9][10] The potency of this blockade varies widely among different quinolines. For fluoroquinolones, the substituent at the C-5 position has been identified as a key determinant of QTc prolongation.[9]

Table 2: Comparative Cardiotoxicity of Fluoroquinolone Antibiotics

Fluoroquinolone Substituent at C-5 Mean QTc Prolongation (ms) Relative Risk Reference
Sparfloxacin Methyl group 14 High [9]
Grepafloxacin Amino group 11 High [9]
Moxifloxacin Proton (H) 6 - 12.1 Moderate [9]
Levofloxacin Proton (H) 5 - 6 Low-Moderate [9]

| Ciprofloxacin | Proton (H) | < 2 | Low |[9][10] |

Hepatotoxicity

Drug-induced liver injury (DILI) is a significant concern for many pharmaceuticals, and quinoline derivatives are no exception. Effects can range from asymptomatic elevation of liver enzymes to acute fulminant hepatic failure.[11][12]

  • Structure-Toxicity Relationship: The risk of hepatotoxicity is well-documented for several fluoroquinolone antibiotics. While the precise mechanisms are not fully understood, they may involve the formation of reactive intermediates.[13] Large-scale safety studies have allowed for a comparative risk assessment. For example, a national case-control study found a significant association between ciprofloxacin use and an increased risk of hepatotoxicity, whereas levofloxacin and moxifloxacin use were not significantly associated with this risk in the same study.[13][14] Another study, however, found that moxifloxacin and levofloxacin were associated with a higher risk of admission to the hospital for acute liver injury compared to other antibiotics.[15]

Table 3: Comparative Risk of Hepatotoxicity for Fluoroquinolones

Fluoroquinolone Study Finding Adjusted Odds Ratio (OR) 95% Confidence Interval (CI) Reference
Overall Fluoroquinolones Increased risk vs. non-exposed 1.20 1.04 - 1.38 [13][14]
Ciprofloxacin Significantly increased risk 1.29 1.05 - 1.58 [13][14]
Moxifloxacin Increased risk vs. clarithromycin 2.20 1.21 - 3.98 [15]

| Levofloxacin | Increased risk vs. clarithromycin | 1.85 | 1.01 - 3.39 |[15] |

Other Key Structure-Toxicity Relationships
  • Phototoxicity: This is strongly influenced by the substituent at the C-8 position . Halogen atoms (like fluorine) cause the greatest photoreaction, whereas hydrogen or methoxy groups result in little light-induced toxicity.[2]

  • Central Nervous System (CNS) Effects: These are heavily influenced by the C-7 substituent . Simple pyrrolidines and piperazines at this position are associated with a higher incidence of CNS effects. Increasing the steric bulk at this position can ameliorate these adverse effects.[2] Some quinolines may even cause irreversible neurological damage.[16]

Pillar 3: Field-Proven Experimental Protocols

The toxicological assessment of substituted quinolines relies on a battery of standardized in vitro and in vivo assays. The choice of assay is dictated by the specific toxicological endpoint being investigated. Describing these protocols as self-validating systems means including appropriate positive and negative controls to ensure the assay is performing correctly and the results are reliable.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple.[17]

Causality: The intensity of the purple color is directly proportional to the number of metabolically active, viable cells. A decrease in color intensity in compound-treated wells compared to vehicle controls indicates cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

Caption: Standard workflow for the MTT cytotoxicity assay.

In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive and rapid technique for quantifying DNA damage at the level of individual cells.[17]

Causality: The principle is that damaged DNA, containing fragments and strand breaks, will migrate further out of the cell nucleus (nucleoid) during electrophoresis than intact DNA, forming a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.

Methodology:

  • Cell Treatment: Expose the test cells to various concentrations of the quinoline compound for a defined period. Include negative (vehicle) and positive (e.g., H₂O₂) controls.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold, high-salt lysis solution (pH 10) for at least 1 hour at 4°C. This step lyses the cell and nuclear membranes, leaving the DNA supercoils contained within a nucleoid.[17]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind at the sites of damage.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide using image analysis software to quantify parameters like % Tail DNA and Tail Moment.

Caption: Key steps in the Comet assay for DNA damage detection.

Conclusion and Future Perspectives

The toxicological profile of any given quinoline derivative is a complex interplay of its specific substitution pattern and the resulting physicochemical properties. This guide highlights that toxicity is not a class-wide effect but is highly nuanced. Key structural motifs, such as a C-4 nitro group for genotoxicity, a C-5 radical for cardiotoxicity in fluoroquinolones, and C-7/C-8 substituents for CNS and phototoxicity, respectively, are critical determinants of the safety profile.

Future drug development efforts must continue to leverage this understanding. The integration of in silico predictive modeling, high-throughput in vitro screening, and detailed mechanistic studies will be essential. By systematically comparing the toxicities of novel derivatives against well-characterized compounds, researchers can rationally design safer and more effective quinoline-based therapeutics, fulfilling their immense potential while minimizing their inherent risks.

References

  • Díaz Durán, L. T., Olivar Rincón, N., Puerto Galvis, C. E., & Kouznetsov, V. V. (2013). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. [Link available in search results]
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Hoglund, G. J., et al. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC Medicine, 16(1), 225. [Link]

  • Yee, H. S., & Hasson, H. (1997). Quinine-induced Hepatotoxicity. The Annals of Pharmacotherapy, 31(9), 1018-1020. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. OEHHA.[Link]

  • Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Bollettino chimico farmaceutico, 133(5), 328-338. [Link]

  • ResearchGate. (n.d.). The structure-toxicity relationship of quinolones. ResearchGate.[Link]

  • Hoglund, G. J., et al. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. PubMed.[Link]

  • Rubinstein, E., & Camm, A. J. (2002). Cardiotoxicity of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 49(4), 593–596. [Link]

  • Katritsis, D., & Camm, A. J. (2003). Quinolones: cardioprotective or cardiotoxic. Pacing and clinical electrophysiology, 26(12), 2317-2320. [Link]

  • Li, M., Wang, Y., Ma, L., Yan, X., & Lei, Q. (2021). Dose-effect and structure-activity relationships of haloquinoline toxicity towards Vibrio fischeri. Environmental Science and Pollution Research, 28(48), 68863-68872. [Link]

  • Lee, C. C., et al. (2014). Risk of hepatotoxicity associated with fluoroquinolones: a national case-control safety study. American journal of health-system pharmacy, 71(1), 37-43. [Link]

  • Lee, C. C., et al. (2014). Risk of hepatotoxicity associated with fluoroquinolones: A national case-control safety study. ResearchGate.[Link]

  • Paterson, J. M., et al. (2012). Fluoroquinolone therapy and idiosyncratic acute liver injury: a population-based study. CMAJ, 184(14), 1565–1570. [Link]

  • Ikwu, L. O., et al. (2014). Fluoroquinolones Reported Hepatotoxicity. Scientific Research Publishing.[Link]

  • Díaz Durán, L. T., et al. (2013). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. ResearchGate.[Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1629-1643. [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.[Link]

  • Nevin, R. L. (2014). Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. International journal for parasitology, 44(12), 875-885. [Link]

  • McGeorge, L. J., & Jacobson-Kram, D. (1990). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Environmental and molecular mutagenesis, 15(3), 133-137. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

Executive Summary & Hazard Characterization 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile (DCMQ-CN) is a polyfunctional heterocyclic compound containing a quinoline backbone, halogen substituents, and a nitrile moiety.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile (DCMQ-CN) is a polyfunctional heterocyclic compound containing a quinoline backbone, halogen substituents, and a nitrile moiety.[1][2][3] Proper disposal requires a strategy that addresses three distinct chemical risks: the potential for cyanide release (nitrile), the formation of dioxins/furans during incomplete combustion (halogens), and aquatic toxicity (quinoline core).[1]

Directive: This compound must never be disposed of via sanitary sewer systems. The only approved disposal method is high-temperature incineration at a permitted facility equipped with acid gas scrubbers.

Hazard Profile Table
Functional GroupAssociated HazardOperational Implication
Nitrile (-CN) Acute Toxicity / Reactivity Can release Hydrogen Cyanide (HCN) gas if exposed to strong acids (pH < 2) or strong oxidizers.[1]CRITICAL: Segregate strictly from acidic waste streams. Do not use acid-based cleaning agents on spills.[4]
Chlorine (-Cl) Combustion Byproducts Improper burning can generate HCl gas and polychlorinated dibenzodioxins (PCDDs).Waste must be flagged as "Halogenated" to ensure the incinerator uses appropriate scrubbing technologies.
Quinoline Core Environmental Persistence High aquatic toxicity and potential mutagenicity.Zero-discharge policy. All rinsates and contaminated PPE must be collected as hazardous waste.

Waste Segregation & Storage Protocols

Effective disposal begins at the bench. You must establish a "Point of Generation" segregation protocol.

A. Solid Waste (Pure Compound/Powder)
  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: Must explicitly state: "Toxic Solid, Organic, Halogenated."[1]

  • Addendum Label: "Contains Nitriles – DO NOT MIX WITH ACIDS."

  • Storage: Store in a secondary containment tray inside a ventilated chemical storage cabinet, separate from mineral acids.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: DCMQ-CN is likely soluble in organic solvents (DMSO, DMF, Chlorinated solvents).[1]

  • Stream Selection: Dispose of in the Halogenated Organic Solvent stream.[4]

    • Why? Even if dissolved in a non-halogenated solvent (like Acetone), the presence of the dichloro-substituents mandates the "Halogenated" classification to prevent corrosion of standard incinerators and ensure regulatory compliance (EPA 40 CFR 261).

  • pH Check: Ensure the waste mixture is Neutral to slightly Basic (pH 7–9). If the reaction mixture is acidic, carefully neutralize it before adding it to the solvent waste container to prevent in-drum HCN generation.[1]

Emergency Spill Response

Scenario: A 5g powder spill on the laboratory bench.

  • Evacuate & Alert: Clear the immediate area. If dust is airborne, evacuate the lab.[1]

  • PPE Upgrade: Standard lab coat/gloves are insufficient for spill cleanup.

    • Respiratory: N95 minimum; Half-face respirator with P100/Organic Vapor cartridges recommended.

    • Hands: Double nitrile gloves or Silver Shield® laminate gloves.

  • Dry Containment (Preferred):

    • Do not spray water directly on the powder (spreads contamination).

    • Cover the spill with a dry absorbent (Vermiculite or specific "Chemizorb" for organics).

    • Gently sweep into a disposable scoop to minimize dust generation.

  • Wet Decontamination:

    • Once bulk powder is removed, wipe the surface with a soap/water solution.[1]

    • Avoid Bleach: Do not use bleach (sodium hypochlorite) immediately, as interactions with nitrogenous heterocycles can be complex.[1] Use a surfactant-based cleaner first.

    • Collect all wipes and PPE into the solid hazardous waste container.

Final Disposal Path (Incineration)

The ultimate fate of this molecule must be thermal destruction.

  • Method: Rotary Kiln Incineration.

  • Temperature: >1000°C (1832°F) with a 2-second residence time.

  • Mechanism:

    • Thermal Bond Breaking: High heat ruptures the quinoline ring and the C-CN bond.

    • Oxidation: Carbon converts to CO2; Nitrogen converts to N2/NOx.

    • Scrubbing: The chlorine atoms convert to HCl gas, which is captured by caustic scrubbers (NaOH spray) in the stack, preventing release into the atmosphere.[1]

Operational Decision Workflow

The following diagram illustrates the critical decision points for handling DCMQ-CN waste.

DisposalWorkflow Start Waste Generation: 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Segregation Segregation: Halogenated Organic Waste Solid->Segregation AcidCheck Is pH < 7? Liquid->AcidCheck Neutralize Neutralize to pH 7-9 (Prevent HCN Release) AcidCheck->Neutralize Yes AcidCheck->Segregation No Neutralize->Segregation Labeling Labeling: 'Toxic, Halogenated, Nitrile' 'NO ACIDS' Segregation->Labeling Storage Storage: Secondary Containment Ventilated Cabinet Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ HCl Scrubbers) Storage->Disposal

Figure 1: Decision logic for the segregation and disposal of halogenated nitrile waste, emphasizing pH control to prevent cyanide gas generation.

References & Regulatory Grounding[3][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). (Defines characteristics of halogenated and reactive wastes).

    • Source: [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives (General Safety). (Provides toxicity data for the quinoline class).

    • Source:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard procedures for nitrile and halogenated waste).[4][5]

    • Source:

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).

    • Source:

Sources

Handling

Personal protective equipment for handling 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

Topic: Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Unknown Potency" Protocol As a Senior Application Scientist, I am addressing a critical gap: 4,5-Dichloro-8-methoxyqui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Unknown Potency" Protocol

As a Senior Application Scientist, I am addressing a critical gap: 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is a specialized research intermediate (likely for kinase inhibitor synthesis) with limited public toxicological data.

Do not treat this as a generic reagent.

Based on Structure-Activity Relationship (SAR) analysis, this compound combines a quinoline core (potential DNA intercalator/sensitizer), a nitrile group (metabolic cyanide risk), and halogen/methoxy substituents (enhanced lipophilicity/bioavailability).

The Directive: You must handle this substance using Control Band 4 (High Potency/Unknown Toxicity) protocols until specific LC50/LD50 data proves otherwise. This guide prioritizes the "Precautionary Principle" to ensure operator safety during synthesis and purification.

Part 1: Hazard Profile & Risk Assessment (SAR Analysis)

Since a specific SDS may be unavailable or generic, we derive the risk profile from its functional groups.

Functional GroupAssociated RiskGHS Classification (Deduced)
Quinoline Core Mutagenicity, Skin/Eye Irritation, Sensitization.H341 (Suspected genetic defects), H317 (Skin Sens.)
-CN (Nitrile) Acute Toxicity (Oral/Dermal/Inhalation). Metabolic release of cyanide ions.H301/H311 (Toxic if swallowed/in contact), H332 (Harmful if inhaled)
-Cl (Dichloro) Increased lipophilicity (skin absorption) and mucous membrane irritation.H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3]
-OMe (Methoxy) Electron-donating group; may enhance reactivity or metabolic activation.H302 (Harmful if swallowed)

Part 2: PPE Matrix & Selection Logic

This system uses a Redundant Barrier Approach . We do not rely on a single layer of protection.[4]

Respiratory Protection (The Critical Barrier)
  • Solid State (Weighing/Transfer): The primary risk is inhalation of airborne dust. Quinolines are often electrostatic; dust clings to gloves and floats easily.

    • Requirement: N95 (minimum) inside a Fume Hood.

    • Best Practice: P100 Half-Face Respirator if handling >1 gram outside a glovebox.

  • Solution State: Risk shifts to solvent vapors (likely DCM or DMF).

    • Requirement: Fume hood sash at proper working height (18 inches).

Dermal Protection (Glove Permeation Logic)
  • The Trap: Standard nitrile gloves provide excellent protection against the solid, but this compound is likely dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for reactions.

    • DCM degrades nitrile in <2 minutes.

    • DMF degrades nitrile in <45 minutes.

Operation PhasePrimary Glove LayerSecondary Glove LayerRationale
Weighing (Solid) Nitrile (5 mil) Nitrile (5 mil) Double-gloving allows removal of outer layer if contaminated by dust without exposing skin.
Reaction (DCM) Silver Shield® (Laminate) Nitrile (Outer) Laminate is the only barrier against chlorinated solvents. Nitrile outer provides grip.
Reaction (DMF) Butyl Rubber or Thick Nitrile (8 mil) Nitrile (Outer) Standard thin nitrile is insufficient for prolonged DMF contact.
Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient because the dust is a potent irritant; gaps allow dust entry.

  • Body: Tyvek® Lab Coat (disposable) or rear-closing gown. Cotton lab coats can trap toxic dust in fibers, carrying it home.

Part 3: Operational Workflows (Visualization)

Workflow 1: Safe Weighing & Transfer Protocol

Rationale: Static electricity often causes quinoline powders to "jump" during weighing, contaminating the balance and user.

WeighingProtocol Start START: Weighing Procedure Prep 1. Prep Balance Area (Lay down absorbent bench paper) Start->Prep Static 2. Neutralize Static (Use ionizing bar or anti-static gun) Prep->Static Critical Step PPE_Check 3. PPE Check (Double Nitrile + N95 + Goggles) Static->PPE_Check Weigh 4. Transfer Solid (Use disposable spatula) PPE_Check->Weigh Clean 5. Wet Wipe Decon (Wipe balance with 10% Bleach) Weigh->Clean Immediate Decon Doff 6. Doff Outer Gloves (Disposal as Haz Waste) Clean->Doff

Figure 1: Anti-static weighing workflow to prevent dust dispersion.

Workflow 2: Spill Response Logic (Solid vs. Solution)

SpillResponse Spill SPILL DETECTED Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DCM/DMF) Type->Liquid WetWipe DO NOT SWEEP Cover with wet paper towels (Prevents dust) Solid->WetWipe Absorb Cover with Vermiculite/Pad (Do not use paper towels for DCM) Liquid->Absorb Decon Surface Decon 10% Bleach -> Water Rinse WetWipe->Decon Absorb->Decon Waste Double Bag -> Haz Waste Bin Decon->Waste

Figure 2: Decision tree for spill remediation ensuring containment of toxic dusts and vapors.

Part 4: Decontamination & Disposal

Decontamination Solution

Quinolines and nitriles are robust. Simple soap is not enough.

  • Primary Decon: 10% Sodium Hypochlorite (Bleach) .

    • Mechanism:[1][2][3][5][6][7][8] Oxidizes the quinoline ring and aids in breaking down the nitrile functionality (though slow).

  • Secondary Rinse: Water (to remove bleach residue) followed by Ethanol.

Waste Segregation (Critical)

Do not mix this with general organic waste if possible.

  • Solid Waste: Disposable spatulas, weigh boats, and outer gloves must go into a sealed biohazard/chem-hazard bag labeled "Toxic Solid - Nitrile Derivative."

  • Liquid Waste:

    • If DCM was used: Halogenated Waste Stream .

    • If DMF/DMSO was used: Non-Halogenated Waste Stream .

    • Note: Ensure the label explicitly states "Contains Cyanide Functionality" to alert waste management personnel, preventing acidification of the waste stream (which could generate HCN gas).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles - Hazard Recognition.

  • PubChem. (2024). Compound Summary: Quinoline-3-carbonitrile derivatives (Generalized Hazard Data).

  • Ansell Chemical Resistance Guide. (8th Edition). Permeation & Degradation Data for Nitrile vs.

Sources

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